(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDOBLPQJXFKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445406 | |
| Record name | (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-19-0 | |
| Record name | (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique imidazo[4,5-b]pyridine core, functionalized with a bromine atom and a hydroxymethyl group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a microtubule polymerization inhibitor. Detailed experimental protocols and visual representations of key processes are included to support researchers in their exploration of this promising molecule.
Chemical Properties
This compound is a stable, solid compound at room temperature, typically appearing as a light yellow to brown powder or crystals.[1] Proper storage under refrigerated conditions (2-8°C) is recommended to maintain its stability.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| CAS Number | 172648-19-0 | [2] |
| Melting Point | 230-233°C | [2] |
| Boiling Point | 463.5°C (Predicted) | [1] |
| Appearance | Light yellow to yellow to brown powder or crystals | [1] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
1.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the imidazole ring, and the protons of the hydroxymethyl group.
1.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carbon atoms of the fused ring system and the hydroxymethyl group.
1.2.3. Infrared (IR) Spectroscopy (Predicted)
Key expected peaks in the IR spectrum would include a broad absorption for the O-H stretch of the alcohol, N-H stretching from the imidazole ring, C-H stretching from the aromatic ring, and C-Br stretching.
1.2.4. Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (228.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several strategic routes. A common and effective method involves the cyclocondensation of a substituted pyridine derivative followed by functional group manipulation.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Cyclocondensation Route
This protocol outlines the synthesis of this compound from 5-bromopyridine-2,3-diamine and glycolic acid.
Materials:
-
5-Bromopyridine-2,3-diamine
-
Glycolic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water (deionized)
-
Ethanol
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 5-bromopyridine-2,3-diamine (1 equivalent) and glycolic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure efficient stirring of the reaction mixture (approximately 10 times the weight of the diamine).
-
Equip the flask with a reflux condenser and heat the mixture to 150-160°C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice and water, which will cause the product to precipitate.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield pure this compound.
-
Dry the final product under vacuum.
Biological Activity and Mechanism of Action
This compound and its derivatives have been identified as potent inhibitors of tubulin polymerization.[2] This activity is the basis for their potential application as anticancer agents.
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
By binding to tubulin, the compound prevents the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule disruption.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is a common method to quantify the effect of compounds on tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound (test compound)
-
Positive control (e.g., Nocodazole, a known inhibitor)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL.
-
Prepare a tubulin reaction mixture on ice with a final concentration of 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter dye in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Execution:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells of the 96-well plate.
-
To initiate polymerization, add 45 µL of the tubulin reaction mixture to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes at 37°C.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the negative control.
-
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The bromine atom provides a handle for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The hydroxymethyl group can also be modified to explore structure-activity relationships. Its demonstrated activity as a microtubule inhibitor positions it as a promising lead compound for the development of novel anticancer therapeutics. Furthermore, some imidazo[4,5-b]pyridine derivatives have shown potential as antimicrobial agents, suggesting a broader therapeutic potential for this scaffold.[2]
Conclusion
This compound is a compound of significant interest due to its core heterocyclic structure and its potential as a precursor for developing new therapeutic agents. Its role as a tubulin polymerization inhibitor highlights its promise in the field of oncology. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological activity to aid researchers in further exploring and exploiting the therapeutic potential of this and related molecules.
References
Elucidation of the Structure of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol. This molecule is of significant interest in medicinal chemistry, demonstrating potential as both an anticancer and antimicrobial agent.[1] This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and predicted analytical data for its structural confirmation.
Due to the absence of publicly available, experimentally determined spectral data for this compound, the quantitative data presented in this guide is predicted based on the analysis of structurally related compounds and established principles of spectroscopic techniques.
Physicochemical Properties
This compound is a brominated imidazo[4,5-b]pyridine derivative.[1] Its core structure consists of a fused imidazole and pyridine ring system, with a hydroxymethyl group at the 2-position and a bromine atom at the 6-position.[1]
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1][2] |
| Molecular Formula | C₇H₆BrN₃O | [1][2] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| Melting Point | 230-233°C | |
| Appearance | Predicted: Light yellow to brown powder or crystals | |
| Purity | >95% (Commercially available) | [2] |
Predicted Analytical Data for Structure Elucidation
The following tables summarize the predicted data from key analytical techniques used for the structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on known values for the imidazo[4,5-b]pyridine scaffold and the influence of the bromo and hydroxymethyl substituents.
Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Imidazole N-H |
| ~8.30 | d | 1H | Pyridine C5-H |
| ~8.15 | d | 1H | Pyridine C7-H |
| ~5.50 | t | 1H | -OH |
| ~4.70 | d | 2H | -CH₂- |
Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Imidazole C2 |
| ~148.0 | Pyridine C7a |
| ~142.0 | Pyridine C3a |
| ~135.0 | Pyridine C5 |
| ~120.0 | Pyridine C7 |
| ~115.0 | Pyridine C6 (C-Br) |
| ~58.0 | -CH₂OH |
Mass Spectrometry (MS)
The predicted mass spectrum is based on the molecular weight of the compound and typical fragmentation patterns of bromo-heteroaromatic compounds. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 227/229 | 95 | [M]⁺ (Molecular ion) |
| 198/200 | 100 | [M-CH₂OH]⁺ |
| 148 | 40 | [M-Br]⁺ |
| 119 | 60 | [C₅H₃N₃]⁺ (Imidazopyridine core) |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis: Direct Bromination of (3H-imidazo[4,5-b]pyridin-2-yl)methanol
This protocol is based on a general strategy for the bromination of imidazopyridine structures.[1]
Materials:
-
(3H-imidazo[4,5-b]pyridin-2-yl)methanol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Iron(III) chloride (FeCl₃) (catalyst)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve (3H-imidazo[4,5-b]pyridin-2-yl)methanol in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0-5°C using an ice bath.
-
Add 5 mol% of FeCl₃ to the solution.
-
Slowly add a solution of NBS or Br₂ (1.0-1.2 equivalents) in CCl₄ to the reaction mixture.
-
Allow the reaction to stir at 0-5°C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
X-ray Crystallography (for single crystals):
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.
Visualizations
Chemical Structure
Caption: Chemical Structure
Experimental Workflow for Structure Elucidation
Caption: Experimental Workflow
Potential Signaling Pathway: Anticancer Activity
The compound has been reported to inhibit microtubule assembly, a mechanism common to several anticancer drugs.[1]
Caption: Anticancer Mechanism
Potential Signaling Pathway: Antimicrobial Activity
Derivatives of imidazo[4,5-b]pyridine have shown antimicrobial activity by inhibiting bacterial cell wall synthesis.[1]
Caption: Antimicrobial Mechanism
References
An In-Depth Technical Guide to the Synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry. This document details synthetic routes, experimental protocols, and the biological context of this molecule, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
This compound, with the CAS number 172648-19-0, is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its core structure, a brominated imidazo[4,5-b]pyridine, is a recognized scaffold in the design of kinase inhibitors and antimicrobial agents.
| Property | Value |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| CAS Number | 172648-19-0 |
| Melting Point | 230-233°C |
| Appearance | Light yellow to yellow to brown powder or crystals |
| Storage | 2-8°C |
Synthetic Routes
The synthesis of this compound can be primarily achieved through two strategic approaches:
-
Direct Bromination: This method involves the electrophilic bromination of the pre-formed (3H-imidazo[4,5-b]pyridin-2-yl)methanol core.
-
Multi-step Synthesis from a Pyridine Precursor: This approach builds the imidazo[4,5-b]pyridine ring system from a functionalized pyridine starting material.
The following sections provide detailed experimental protocols for these synthetic pathways.
Experimental Protocols
Route 1: Direct Bromination of (3H-imidazo[4,5-b]pyridin-2-yl)methanol
This synthetic route offers a straightforward approach to the target molecule, starting from the readily available (3H-imidazo[4,5-b]pyridin-2-yl)methanol.
Experimental Workflow
References
Technical Whitepaper: Unraveling the Mechanism of Action of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol and its Congeners
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed studies detailing the specific mechanism of action for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol are not extensively available in the public domain. This compound is frequently cited as a key intermediate in the synthesis of more complex bioactive molecules.[1] This guide, therefore, extrapolates a potential mechanism of action based on the well-documented activities of the broader imidazo[4,5-b]pyridine chemical class, which is recognized for its potent kinase inhibitory properties.[2] The data and pathways described herein serve as an illustrative example of how this scaffold may interact with biological systems, focusing on the extensively studied Phosphoinositide 3-Kinase (PI3K) pathway.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a heterocyclic aromatic structure analogous to purines, a feature that allows compounds of this class to function as "hinge-binding" motifs in the ATP-binding pockets of numerous protein kinases.[2] This structural characteristic has made the imidazo[4,5-b]pyridine scaffold a privileged framework in medicinal chemistry for the development of targeted kinase inhibitors. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making inhibitors of this type highly sought after as therapeutic agents.
While the specific target of this compound is not definitively established, numerous derivatives have shown potent inhibitory activity against the Phosphoinositide 3-Kinase (PI3K) family, particularly the PI3Kα isoform.[3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a frequent event in tumorigenesis.[1][4]
Postulated Mechanism of Action: PI3Kα Inhibition
The primary postulated mechanism of action for bioactive imidazo[4,5-b]pyridine derivatives is the inhibition of the PI3Kα enzyme. This inhibition is typically competitive with ATP, with the compound occupying the kinase's ATP-binding site and preventing the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a Pleckstrin Homology (PH) domain, such as AKT and PDK1, to the cell membrane.[5] This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and driving cell cycle progression.[5][6]
By inhibiting PI3Kα, imidazo[4,5-b]pyridine compounds prevent the formation of PIP3, thereby blocking the activation of AKT and shutting down this critical pro-survival signaling cascade. This can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[3]
Figure 1. Simplified PI3K/AKT signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.
Quantitative Data: In Vitro Kinase Inhibition
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported PI3Kα inhibitory activities for representative imidazopyridine derivatives found in the literature.
| Compound ID | Scaffold | Target | IC₅₀ (nM) | Reference |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | 1.94 | [3] |
| Compound 35 | Imidazo[1,2-a]pyridine | PI3Kα | 150 | [7] |
| PI3K-IN-47 | Bivalent PI3K Inhibitor | PI3Kα | 0.44 | [8] |
| PI3K-IN-47 | Bivalent PI3K Inhibitor | PI3Kβ | 7.18 | [8] |
| PI3K-IN-47 | Bivalent PI3K Inhibitor | PI3Kγ | 13.92 | [8] |
| PI3K-IN-47 | Bivalent PI3K Inhibitor | PI3Kδ | 22.83 | [8] |
Table 1: In vitro inhibitory activities of representative imidazopyridine-based compounds against PI3K isoforms. Note that Compound 13k and 35 are based on the related imidazo[1,2-a]pyridine scaffold, which shares key structural features with the imidazo[4,5-b]pyridine core.
Experimental Protocols: PI3Kα Kinase Inhibition Assay
Determining the IC₅₀ value for a potential inhibitor requires a robust and reproducible in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the PI3Kα enzyme, the lipid substrate (PIP2), ATP, and the test inhibitor are incubated together. The kinase reaction produces ADP. In the second step, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added, which converts the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal that is directly proportional to the initial kinase activity.[9][10]
Detailed Methodology
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Lipid Substrate (e.g., PIP2)
-
ATP solution
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂)[10]
-
Test Compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Compound Plating: Add 0.5 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[10]
-
Enzyme/Substrate Preparation: Prepare a master mix containing PI3K Reaction Buffer, PI3K Lipid Substrate, and the PI3Kα enzyme.
-
Kinase Reaction Initiation: Add 4 µL of the enzyme/substrate mixture to each well. Add 0.5 µL of ATP solution (e.g., 250µM) to initiate the reaction.[10] The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 45 minutes at room temperature.[11]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for another 45 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the "blank" (no enzyme) signal from all other readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Figure 2. Experimental workflow for an in vitro PI3Kα kinase inhibition assay using ADP-Glo™ technology.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is lacking, its structural features strongly suggest its potential role as a kinase inhibitor. The broader imidazo[4,5-b]pyridine class has been successfully leveraged to develop potent inhibitors of the PI3K/AKT pathway, a signaling node of critical importance in oncology. The data and protocols presented here for related imidazopyridine derivatives provide a robust framework for evaluating the biological activity of this compound.
Future research should focus on screening this specific compound against a broad panel of kinases to identify its primary target(s). Subsequent cell-based assays would be necessary to confirm on-target activity and evaluate its anti-proliferative effects. Should it prove to be a potent PI3Kα inhibitor, further studies into its selectivity profile, pharmacokinetic properties, and in vivo efficacy would be warranted.
References
- 1. cusabio.com [cusabio.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-IN-47 | PI3K | | Invivochem [invivochem.com]
- 9. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 10. promega.de [promega.de]
- 11. bpsbioscience.com [bpsbioscience.com]
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic compound belonging to the imidazo[4,5-b]pyridine class of molecules. Due to their structural similarity to purines, imidazo[4,5-b]pyridine derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its potential as an anticancer and antimicrobial agent. While specific quantitative data for this particular compound is limited in publicly accessible literature, this document summarizes the existing information and places it within the context of the broader activities of the imidazo[4,5-b]pyridine scaffold.
Biological Activities
This compound has demonstrated potential in two primary areas of biological activity: anticancer and antimicrobial.
Anticancer Activity
The compound has shown moderate cytotoxic effects against various cancer cell lines.[1] The primary mechanism of its anticancer action is believed to be the inhibition of tubulin polymerization, a critical process for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and subsequently induces programmed cell death (apoptosis) through the intrinsic pathway.[1]
Table 1: Summarized Anticancer Activity of this compound
| Activity Type | Measurement | Value | Target Cell Lines | Source |
| Cytotoxicity | IC50 | 15 - 30 µM | Various Cancer Cell Lines | [1] |
Note: The specific cancer cell lines and exact IC50 values are not specified in the available literature.
Antimicrobial Activity
Derivatives of imidazo[4,5-b]pyridine have been noted for their antibacterial properties against a range of pathogens.[1] For this compound, specific activity has been reported against Staphylococcus aureus. The proposed mechanism for its antimicrobial action involves the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity.[1]
Table 2: Summarized Antimicrobial Activity of this compound
| Organism | Measurement | Value | Source |
| Staphylococcus aureus | MIC | 12.5 µg/mL | [1] |
Note: Quantitative data for other bacterial strains such as Escherichia coli and Bacillus cereus for this specific compound are not currently available.
Mechanism of Action and Signaling Pathways
Inhibition of Tubulin Polymerization
The primary anticancer mechanism of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, the compound prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
The mitotic arrest induced by tubulin polymerization inhibition triggers the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, leading to the activation of a cascade of caspases. While the specific caspases activated by this compound have not been explicitly identified, the intrinsic pathway typically involves the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3.
Potential Modulation of Other Signaling Pathways by Imidazo[4,5-b]pyridine Derivatives
While not specifically demonstrated for this compound, the broader class of imidazo[4,5-b]pyridine derivatives has been shown to modulate several key signaling pathways implicated in cancer and inflammation. Further investigation is required to determine if the title compound also interacts with these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of this pathway.
-
JAK/STAT Pathway: This pathway is involved in cellular responses to cytokines and growth factors and plays a role in immunity and inflammation. Certain imidazo[4,5-b]pyridines have shown inhibitory effects on JAK kinases.
-
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Some imidazo[4,5-b]pyridine derivatives have been found to suppress NF-κB signaling.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.
In Vitro Anticancer Drug Screening Workflow
A general workflow for the initial in vitro screening of potential anticancer compounds is outlined below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and a GTP-containing buffer on ice.
-
Compound Addition: Add different concentrations of this compound, a positive control (e.g., paclitaxel), and a negative control (e.g., colchicine) to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to study the modulation of signaling pathways.
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a promising bioactive molecule with demonstrated potential as both an anticancer and antimicrobial agent. Its primary mechanism of anticancer activity appears to be the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. While the broader class of imidazo[4,5-b]pyridine derivatives is known to interact with key cellular signaling pathways, further research is necessary to specifically elucidate the effects of this compound on these pathways. The limited availability of specific quantitative data underscores the need for more detailed studies to fully characterize its biological activity profile and therapeutic potential. The experimental protocols provided herein offer a framework for such future investigations.
References
An In-depth Technical Guide to (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifier, properties, and potential applications of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol. The document focuses on its role as a key synthetic intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Core Compound Identifiers and Properties
This compound is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine ring system. The presence of a bromine atom and a hydroxymethyl group makes it a versatile building block for further chemical modifications.[1]
| Identifier | Value |
| CAS Number | 172648-19-0[2][3][4] |
| Molecular Formula | C₇H₆BrN₃O[2] |
| Molecular Weight | 228.05 g/mol [2][3] |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine, 6-Bromo-1H-imidazo[4,5-b]pyridine-2-methanol[4] |
| Melting Point | 230-233 °C[2][4] |
| Storage Temperature | 2-8°C[2][4] |
Synthesis Strategies
While a detailed, step-by-step synthesis protocol for this compound is not extensively published in peer-reviewed literature, general synthetic strategies for related imidazo[4,5-b]pyridine derivatives are available. These methods can be adapted for the synthesis of the title compound.
One common approach involves the direct bromination of the corresponding (3H-imidazo[4,5-b]pyridin-2-yl)methanol precursor. This electrophilic substitution reaction typically utilizes a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[2]
A logical workflow for a potential direct bromination synthesis is outlined below:
Caption: A potential workflow for the synthesis of the target compound.
Biological Activity and Therapeutic Potential
This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications. Research on its derivatives has highlighted two primary areas of interest: anticancer and antimicrobial activities.
Anticancer Activity: Inhibition of Tubulin Polymerization
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as inhibitors of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
The general signaling pathway affected by these inhibitors is depicted below:
Caption: Inhibition of microtubulin formation by imidazo[4,5-b]pyridine derivatives.
Antimicrobial Activity
Derivatives of this compound have also shown promise as antimicrobial agents. Studies indicate that these compounds can exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity.[2]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of compounds derived from this compound are crucial for drug discovery efforts. Below is a representative protocol for a cell-based tubulin polymerization assay.
Protocol: Cell-Based Tubulin Polymerization Assay
This assay utilizes immunofluorescence to visualize the effects of a test compound on the microtubule network within cultured cells.
1. Cell Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa) in appropriate media.
-
Seed the cells into a 96-well plate at a density that allows for adherence and growth overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Treat the cells with varying concentrations of the compound for a predetermined incubation period (e.g., 24 hours). Include appropriate positive (e.g., nocodazole) and negative (vehicle) controls.
3. Fixation and Permeabilization:
-
After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes with a detergent-based buffer to allow antibody access to intracellular components.
4. Immunostaining:
-
Incubate the cells with a primary antibody specific for α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
5. Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the integrity of the microtubule network based on fluorescence intensity and morphology.
-
Determine the IC50 value of the test compound, representing the concentration at which a 50% reduction in microtubule integrity is observed.
A workflow for this experimental protocol is illustrated below:
Caption: A typical workflow for a cell-based tubulin polymerization assay.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of novel compounds with significant potential in cancer and infectious disease research. Its utility lies in the ability to serve as a scaffold for the development of potent inhibitors of key cellular processes, such as tubulin polymerization and bacterial cell wall synthesis. Further investigation into the synthesis and biological evaluation of derivatives based on this core structure is warranted to explore its full therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Imidazo[4,5-b]pyridine Scaffold: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of imidazo[4,5-b]pyridine derivatives, presenting key data in a structured format to facilitate research and development in this promising area.
Synthetic Strategies: Building the Imidazo[4,5-b]pyridine Core
A variety of synthetic routes to the imidazo[4,5-b]pyridine scaffold have been developed, often starting from substituted diaminopyridines. Common strategies involve the condensation of 2,3-diaminopyridine or its derivatives with aldehydes, orthoesters, or carboxylic acids, followed by cyclization.[3][5]
One prevalent method involves the reaction of a diaminopyridine with an aldehyde in the presence of an oxidizing agent or catalyst. For instance, the synthesis of 2-substituted imidazo[4,5-b]pyridines can be achieved through the oxidative cyclocondensation of 2,3-diaminopyridine with various aryl aldehydes.[5] Another approach utilizes a Pd-catalyzed amide coupling reaction to construct the imidazole ring.[3]
Solid-phase synthesis has also been employed for the efficient generation of trisubstituted imidazo[4,5-b]pyridine libraries.[6] This methodology allows for the systematic variation of substituents at different positions of the scaffold, facilitating the exploration of structure-activity relationships.
General Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
A common laboratory-scale synthesis involves the condensation of 2,3-diaminopyridine with an aromatic aldehyde. The following is a generalized protocol:
-
To a solution of 2,3-diaminopyridine (1 mmol) in a suitable solvent such as ethanol or dimethylformamide, is added the desired aromatic aldehyde (1 mmol).
-
An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or air, is introduced to facilitate the cyclization.[7]
-
The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is generally achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
Imidazo[4,5-b]pyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
The anticancer potential of this scaffold is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2][8]
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Aurora Kinases: These kinases play a critical role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. A number of imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C.[9][10][11]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription, and its inhibition can suppress the expression of anti-apoptotic proteins like Mcl-1. Certain imidazo[4,5-b]pyridine derivatives have shown significant CDK9 inhibitory activity, leading to apoptosis in cancer cell lines.[12][13][14]
-
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cytoskeletal reorganization, cell motility, and proliferation. An imidazo[4,5-b]pyridine-based inhibitor of PAK4 has been discovered through a fragment-based drug design approach.[15]
The following diagram illustrates a simplified workflow for the discovery of kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold.
A simplified signaling pathway illustrating the role of CDK9 in cancer cell survival and its inhibition by imidazo[4,5-b]pyridine derivatives is depicted below.
Numerous imidazo[4,5-b]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The tables below summarize some of the reported in vitro anticancer activities.
Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | SW620 (Colon) | 0.4 | [1] |
| 14 | SW620 (Colon) | 0.7 | [1] |
| Compound I | MCF-7 (Breast) | Not specified, but significant | [12] |
| Compound II | MCF-7 (Breast) | Not specified, but significant | [12] |
| Compound VIII | MCF-7 (Breast) | Not specified, but significant | [12] |
| Compound IX | MCF-7 (Breast) | Not specified, but significant | [12] |
| Compound I | HCT116 (Colon) | Not specified, but remarkable | [12] |
| Compound VIII | HCT116 (Colon) | Not specified, but remarkable | [12] |
| Compound IX | HCT116 (Colon) | Not specified, but remarkable | [12] |
| Compound 18b | HCT-116 (Colon) & MCF-7 (Breast) | Potent | [13] |
| Compound 3f | K562 (Leukemia) | Moderate | [16] |
| CCT137690 (51) | SW620 (Colon) Xenografts | Growth inhibition in vivo | [11] |
Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | CDK9 IC50 (µM) | Reference |
| I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | 0.63 - 1.32 | [12] |
Table 3: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
| 31 | 0.042 | 0.198 | 0.227 | [10] |
| CCT137690 (51) | 0.015 | 0.025 | 0.019 | [11] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[1][17][18][19]
Several studies have reported the antibacterial activity of this class of compounds against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5][17] However, in some studies, the antibacterial activity was found to be moderate or absent.[1]
Table 4: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 14 | E. coli | 32 | [1] |
| Most tested compounds | Various strains | > 64 | [1] |
| Compound VId | B. subtilis, S. aureus, E. coli, S. typhi | More effective than others in the series | [18] |
| Compound 4 | B. cereus | Active | [17] |
| Compound 6 | B. cereus, E. coli | Active | [17] |
Some imidazo[4,5-b]pyridine derivatives have also been evaluated for their antifungal properties against strains such as Aspergillus niger and Candida albicans.[18]
Antiviral Activity
The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antiviral drug discovery.[1][20][21] They have been investigated for activity against a range of DNA and RNA viruses.
Some derivatives have shown selective activity against respiratory syncytial virus (RSV).[1] Others have been explored for their potential against hepatitis C virus (HCV) and dengue virus (DENV).[20][21]
Table 5: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| 7 | Respiratory Syncytial Virus (RSV) | 21 | [1] |
| 17 | Respiratory Syncytial Virus (RSV) | 58 | [1] |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective imidazo[4,5-b]pyridine derivatives. Several studies have highlighted the importance of the nature and position of substituents on the scaffold for biological activity.[1][22][23]
For instance, in a series of amidino-substituted imidazo[4,5-b]pyridines with antiproliferative activity, the presence of an unsubstituted amidino group or a 2-imidazolinyl group was found to be important for potent activity against colon carcinoma cells.[1] In the context of kinase inhibition, specific substitution patterns on the phenyl ring at the 2-position and on the pyridine ring have been shown to be critical for potent and selective inhibition of Aurora kinases.[9][11]
The logical relationship in a typical SAR study is outlined in the diagram below.
Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it a privileged structure in medicinal chemistry. The data summarized in this guide highlight the significant potential of these compounds, particularly in the areas of oncology and infectious diseases. Future research efforts focused on the rational design of next-generation imidazo[4,5-b]pyridine derivatives, guided by a deeper understanding of their mechanism of action and structure-activity relationships, are poised to deliver new and effective treatments for a variety of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijpbs.com [ijpbs.com]
- 19. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical guide to the spectroscopic characterization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental spectra in public databases and scientific literature for this exact molecule, this guide presents expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogues. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted imidazopyridine derivative. The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds. The presence of a bromo-substituent and a hydroxymethyl group provides avenues for further chemical modification, making it a valuable building block in drug discovery and development. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development endeavor.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1] |
| Molecular Formula | C₇H₆BrN₃O | [1] |
| Molecular Weight | 228.05 g/mol | [1] |
| Melting Point | 230-233 °C | |
| Appearance | Solid |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the alcohol and the N-H of the imidazole ring.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.5 | Doublet | 1H | Aromatic CH (Pyridine ring) |
| ~7.5 - 8.0 | Doublet | 1H | Aromatic CH (Pyridine ring) |
| ~4.5 - 5.0 | Singlet/Doublet | 2H | -CH₂OH |
| Variable | Broad Singlet | 1H | -OH (exchangeable with D₂O) |
| Variable | Broad Singlet | 1H | N-H (imidazole, exchangeable with D₂O) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C=N (Imidazole ring) |
| ~140 - 150 | Aromatic C (Pyridine ring) |
| ~110 - 130 | Aromatic C-Br and CH (Pyridine ring) |
| ~55 - 65 | -CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Broad | O-H stretch (alcohol), N-H stretch (imidazole) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1650 - 1500 | Medium-Strong | C=N and C=C stretch (aromatic rings) |
| 1250 - 1000 | Strong | C-O stretch (primary alcohol) |
| 700 - 500 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed.
| m/z Value | Interpretation |
| [M+H]⁺ ≈ 228/230 | Molecular ion peak (protonated). The two peaks of roughly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |
| [M-OH]⁺ | Fragment corresponding to the loss of a hydroxyl group. |
| [M-CH₂OH]⁺ | Fragment corresponding to the loss of the hydroxymethyl group. |
Experimental Protocols (Generic)
The following are generalized experimental protocols for the spectroscopic analysis of imidazo[4,5-b]pyridine derivatives.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C spectra are acquired. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The sample solution is introduced into the ion source, and the mass spectrum is recorded in positive or negative ion mode.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a novel compound like this compound is illustrated below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
References
The Rise of Imidazopyridines: A Technical Guide to Their Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazopyridine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse class of compounds with a wide array of pharmacological activities. From their early beginnings as sedative-hypnotics to their current exploration in oncology and infectious diseases, imidazopyridines have demonstrated remarkable versatility. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing their synthesis, mechanism of action, and key structure-activity relationships. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.
A Historical Timeline of Imidazopyridine Discovery
The journey of imidazopyridine compounds began in the early 20th century, with their therapeutic potential being realized much later.
-
1925: The foundational synthesis of the imidazo[1,2-a]pyridine core was first reported by Tschitschibabin (also known as Chichibabin). This method involved the reaction of 2-aminopyridine with α-halocarbonyl compounds.[1]
-
1960s-1970s: The broader therapeutic potential of fused pyridine heterocycles began to be explored, with early patents hinting at antiviral and anti-inflammatory properties of some derivatives. The related imidazothiazole nucleus gained prominence with the discovery of the anthelmintic agent Levamisole in 1966.[1]
-
1980s: A pivotal decade for imidazopyridines, marked by the development of non-benzodiazepine anxiolytics and hypnotics.
-
1990s: The clinical use of imidazopyridines expanded, alongside a deeper understanding of their mechanism of action.
-
2000s-Present: Research has diversified, exploring imidazopyridines for a range of indications beyond sedation and anxiety, including as antituberculosis agents, anticancer therapeutics, and antivirals.[4]
The Core Scaffold: Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since Tschitschibabin's initial report. Modern methods offer improved yields and broader substrate scope. A general experimental workflow for the synthesis of imidazo[1,2-a]pyridines is outlined below.
Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridines
Mechanism of Action: Targeting the GABA-A Receptor
The primary mechanism of action for the sedative-hypnotic and anxiolytic imidazopyridines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter, GABA.[5] This potentiation of GABAergic inhibition leads to the observed central nervous system depressant effects.
GABA-A Receptor Signaling Pathway
Quantitative Data: Binding Affinities and Pharmacokinetics
The clinical effects of imidazopyridines are closely related to their binding affinities for different GABA-A receptor subtypes and their pharmacokinetic profiles.
Table 1: Comparative Binding Affinities (Ki, nM) of Zolpidem and Alpidem for Human GABA-A Receptor α Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| Zolpidem | 13-20 | 400 | 400 | ≥ 5000 | [6][7] |
| Alpidem | High Affinity (α1-selective) | Lower Affinity | Lower Affinity | Negligible Affinity | [7] |
Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Parameters of Zolpidem in Healthy Adults
| Parameter | Value | Reference(s) |
| Bioavailability | ~70% | [3][8] |
| Protein Binding | ~92% | [3][8] |
| Time to Peak Concentration (Tmax) | ~2 hours | [3] |
| Elimination Half-life (t1/2) | 2-3 hours | [3][8] |
| Metabolism | Primarily via CYP3A4, CYP2C9, CYP1A2 | [3] |
Experimental Protocols
Synthesis of Zolpidem
The following is a representative, multi-step synthesis of Zolpidem.
Step 1: Bromination of N,N-dimethyl-3-(4-methyl)benzoyl propionamide
-
Dissolve N,N-dimethyl-3-(4-methyl)benzoyl propionamide in a suitable organic solvent (e.g., chlorinated hydrocarbon).
-
Add bromine to the solution and stir.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to isolate the bromo amide intermediate.[9]
Step 2: Condensation with 2-amino-5-methylpyridine
-
Dissolve the bromo amide from Step 1 and 2-amino-5-methylpyridine in a suitable solvent (e.g., acetone).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude Zolpidem base by filtration.[9]
Step 3: Purification and Salt Formation
-
Recrystallize the crude Zolpidem base from a suitable solvent system to achieve high purity.
-
To form the hemitartrate salt, dissolve the purified Zolpidem base in a suitable solvent (e.g., methanol).
-
Add a solution of L-(+)-tartaric acid in the same solvent.
-
Induce precipitation and collect the Zolpidem hemitartrate salt by filtration.[9]
GABA-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABA-A receptor.
1. Membrane Preparation
-
Homogenize rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer.[5][10]
2. Binding Assay
-
In a multi-well plate, add the prepared membrane suspension.
-
Add a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil).
-
Add varying concentrations of the test compound (e.g., Zolpidem or Alpidem).
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., diazepam).
-
Incubate the plate to allow binding to reach equilibrium.[5]
3. Data Analysis
-
Terminate the binding reaction by rapid filtration, washing away unbound radioligand.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
Structure-Activity Relationships (SAR)
The pharmacological activity of imidazopyridines is highly dependent on their chemical structure. Key SAR observations for GABA-A receptor modulators include:
-
The imidazo[1,2-a]pyridine core is essential for high-affinity binding to the benzodiazepine site.
-
Substituents on the phenyl ring at the 2-position can significantly influence subtype selectivity. For example, the para-methyl group on the phenyl ring of Zolpidem contributes to its α1-selectivity.
-
The acetamide side chain at the 3-position is crucial for the hypnotic activity of Zolpidem. Modifications to this chain can alter the pharmacological profile.
-
The hydrophobicity of substituents can impact the overall potency and pharmacokinetic properties of the compounds.[11]
Conclusion and Future Directions
The imidazopyridine class of compounds has a rich history, evolving from a laboratory curiosity to a source of clinically important therapeutics. Their well-defined mechanism of action at the GABA-A receptor has made them invaluable tools for neuroscience research and drug development. While the sedative-hypnotic and anxiolytic properties of imidazopyridines are well-established, ongoing research continues to uncover new therapeutic applications for this versatile scaffold. Future efforts will likely focus on designing novel imidazopyridine derivatives with enhanced subtype selectivity for the GABA-A receptor to achieve more targeted therapeutic effects with fewer side effects, as well as exploring their potential in other disease areas such as cancer and infectious diseases. The continued application of quantitative structure-activity relationship studies and advanced molecular modeling will undoubtedly accelerate the discovery of the next generation of imidazopyridine-based medicines.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Process For The Synthesis Of Zolpidem" [quickcompany.in]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol. This heterocyclic compound, belonging to the imidazo[4,5-b]pyridine class, is a valuable building block in medicinal chemistry and drug discovery due to its versatile structure and potential pharmacological applications.
Core Physicochemical Data
This compound is a brominated imidazo[4,5-b]pyridine derivative.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃O | [1][2][3] |
| Molecular Weight | 228.05 g/mol | [1][2][3] |
| CAS Number | 172648-19-0 | [1][2][3] |
| Melting Point | 230–233°C | [1][2][4] |
| Boiling Point | 463.5°C | [2] |
| Appearance | Light yellow to yellow to brown powder or crystals | [2] |
| Storage Conditions | 2–8°C | [1][2][4] |
| InChI Key | SRDOBLPQJXFKIE-UHFFFAOYSA-N | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving cyclocondensation followed by hydroxymethylation.
Experimental Methodology
Step 1: Cyclocondensation
-
Reactants: 5-Bromopyridine-2,3-diamine and an aldehyde (e.g., formaldehyde derivatives).[1]
-
Solvent: Dimethylformamide (DMF).[1]
-
Conditions: The reaction mixture is heated at 80–110°C for 2–4 hours.[1]
-
Intermediate Product: 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.[1]
Step 2: Hydroxymethylation
-
Oxidizing Agent: Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) in an aqueous acidic medium.[1]
-
Purification: The final product is purified by recrystallization.[1]
-
Yield: 70–85%.[1]
A generalized workflow for the synthesis is depicted in the diagram below.
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated notable biological activities, positioning them as compounds of interest in drug development.
Anticancer Potential
This compound has been identified as a potential anticancer agent.[1] Its mechanism of action involves the inhibition of microtubule assembly by binding to tubulin.[1] This disruption of microtubule formation interferes with cell division, ultimately leading to apoptosis (cell death) in cancer cells.[1] The bromo-substituted imidazopyridine core is a key structural feature for designing inhibitors of specific enzymes or receptors.[2][5]
The proposed mechanism of anticancer activity is illustrated in the following diagram.
Antimicrobial Activity
Derivatives of imidazo[4,5-b]pyridine have also exhibited significant antimicrobial properties.[1] Studies have shown their effectiveness against various pathogens, including Escherichia coli and Bacillus cereus.[1] The proposed mechanism for its antimicrobial action involves the inhibition of bacterial cell wall synthesis and the disruption of bacterial membrane integrity.[1]
Conclusion
This compound is a heterocyclic compound with well-defined physicochemical characteristics and significant potential in the field of medicinal chemistry. Its role as an intermediate in the synthesis of novel drug candidates, particularly in the areas of oncology and infectious diseases, is noteworthy. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the design and development of new therapeutic agents.
References
Methodological & Application
experimental protocol for using (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class.[1] This class of molecules is of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[2] Imidazopyridine derivatives have shown a wide range of pharmacological activities, including potential as anticancer and antimicrobial agents.[1][3] Specifically, compounds with the imidazopyridine scaffold have been identified as potent inhibitors of various kinases, including the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5][6] The dysregulation of the TGF-β/ALK5 signaling pathway is implicated in numerous pathologies, such as cancer and fibrosis, making ALK5 an attractive therapeutic target.[4][7]
These application notes provide a comprehensive set of in vitro experimental protocols to investigate the biological activity of this compound, with a primary focus on its potential as an inhibitor of the TGF-β/ALK5 signaling pathway.
Predicted Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling
The proposed mechanism of action for this compound is the inhibition of the ALK5 kinase. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5.[8] Activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3. This phosphorylation event causes Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[8][9] By inhibiting the kinase activity of ALK5, this compound is hypothesized to block the phosphorylation of Smad2/3, thereby abrogating the downstream cellular effects of TGF-β signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Enzyme | Endpoint | IC₅₀ (nM) |
| ALK5 Kinase Assay | Recombinant ALK5 | ATP-dependent phosphorylation | Data to be determined |
| Cell Viability | A549 (Lung Carcinoma) | TGF-β induced signaling | Data to be determined |
| p-Smad2/3 Inhibition | HaCaT (Keratinocyte) | Western Blot Analysis | Data to be determined |
| Transcriptional Reporter Assay | HepG2-PAI-1-Luc | Luciferase Activity | Data to be determined |
This table is a template for summarizing experimentally derived data.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is designed to determine the effect of this compound on the viability of a chosen cell line in the presence or absence of TGF-β stimulation.
Materials:
-
Cancer cell line of interest (e.g., A549, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Recombinant human TGF-β1
-
Sterile 96-well cell culture plates
-
MTS reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: a. Harvest and count cells, then resuspend them in complete culture medium to a density of 5,000-10,000 cells/100 µL. b. Plate 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A vehicle control containing the same final DMSO concentration should also be prepared.[10] b. After 24 hours, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
MTS Assay: a. Following the incubation period, add 20 µL of the MTS reagent to each well.[10] b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all wells. b. Calculate cell viability as a percentage of the vehicle-treated control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro ALK5 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase reaction buffer
-
GST-tagged Smad3 as substrate[5]
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
This compound stock solution in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Methodology (Radiometric Format):
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Reaction Setup: a. In a 96-well plate, add the diluted compound, recombinant ALK5 enzyme, and the Smad3 substrate.[8] b. Initiate the kinase reaction by adding [γ-³³P]ATP.[8] c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).[8]
-
Detection: a. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.[8] b. Wash the filter plate to remove unincorporated [γ-³³P]ATP.[8] c. Measure the radioactivity of the captured substrate using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol assesses the ability of this compound to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT)
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Methodology:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Serum-starve the cells for 16-24 hours.[8] c. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8] d. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[8]
-
Protein Extraction: a. Lyse the cells and determine the protein concentration of each sample.[8]
-
Western Blotting: a. Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.[8] b. Block the membrane and probe with primary antibodies against phospho-Smad2/3 and total Smad2/3. A loading control like β-actin should also be probed.[8] c. Incubate with HRP-conjugated secondary antibodies.[8] d. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for phospho-Smad2/3 and total Smad2/3. b. Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal to determine the extent of inhibition.
Troubleshooting and Optimization
-
Low Compound Solubility: this compound, like many small molecules, may have low aqueous solubility. Ensure the final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.5%).[10]
-
Cell Line Insensitivity: If no effect is observed, verify the expression and activity of the TGF-β signaling pathway components (TGFβRII, ALK5) in your chosen cell line via qPCR or Western blot.[10]
-
Variability in Results: To minimize variability, use cells with a consistent passage number and ensure accurate pipetting. Perform experiments in triplicate.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, direct kinase activity, and intracellular signaling, researchers can elucidate its mechanism of action and determine its potential as a therapeutic agent, particularly as an inhibitor of the TGF-β/ALK5 pathway.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol in Kinase Inhibitor Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a variety of biological targets, including protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention.[2]
The brominated imidazo[4,5-b]pyridine derivative, this compound, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[3][4] By targeting VEGFR-2, this compound presents a valuable tool for researchers in oncology and drug development to study the mechanisms of angiogenesis and to screen for novel anti-cancer therapeutics.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase.[5] Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][6] this compound is believed to exert its inhibitory effect by competing with ATP for the binding site within the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking downstream signaling.[3]
Data Presentation
The inhibitory activity of this compound against VEGFR-2 has been quantified, providing a benchmark for its potency.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | VEGFR-2 | Biochemical Assay | 0.8 |
Table 1: Inhibitory activity of this compound against VEGFR-2.[3]
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to quantify the inhibitory activity of this compound on recombinant human VEGFR-2 kinase. The principle of the ADP-Glo™ Kinase Assay is to measure the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][8]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
5x Kinase Buffer
-
ATP Solution (e.g., 500 µM)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Anhydrous DMSO
-
Nuclease-free Water
-
Solid White 96-well Assay Plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer. Keep on ice.
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
Add 12.5 µL of the Master Mix to each well of a white 96-well plate.
-
Add 2.5 µL of the diluted inhibitor to the "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer with the corresponding DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
To initiate the kinase reaction, add 10 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
Mix the plate gently and incubate at 30°C for 45 minutes.
-
-
Signal Detection:
-
After the incubation, equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor / Luminescence_PositiveControl))
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[3]
-
Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are a suitable cell line for this assay.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Low-serum medium (e.g., 0.5% FBS)
-
Recombinant Human VEGF-A
-
This compound
-
Cell Lysis Buffer
-
Phosphatase and Protease Inhibitor Cocktails
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Anti-total-VEGFR-2 antibody
-
HRP-conjugated secondary antibody
-
ELISA or Western Blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 96-well plate (for ELISA) or a 6-well plate (for Western Blot) and grow to 80-90% confluency.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Detection of VEGFR-2 Phosphorylation (ELISA Method):
-
Use a sandwich ELISA kit designed to detect phosphorylated VEGFR-2.
-
Coat a 96-well plate with a capture antibody for total VEGFR-2.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody specific for phospho-VEGFR-2 (e.g., pTyr1175), which is typically conjugated to an enzyme like HRP.
-
Wash the wells and add the substrate for the enzyme.
-
Measure the absorbance or luminescence, which corresponds to the level of phosphorylated VEGFR-2.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 amount if measured separately.
-
Calculate the percentage inhibition of VEGFR-2 phosphorylation relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the inhibitor concentration.
-
Conclusion
This compound is a valuable research tool for studying the VEGFR-2 signaling pathway and for the screening of potential anti-angiogenic compounds. The provided protocols offer robust methods for characterizing its inhibitory activity in both biochemical and cellular assays. These application notes serve as a comprehensive guide for researchers in the fields of cancer biology, signal transduction, and drug discovery.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of Novel Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several modern and classical synthetic routes to obtain novel imidazo[4,5-b]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.[1][2]
Introduction
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are bicyclic heteroaromatic compounds that have garnered substantial attention in drug discovery. Their diverse pharmacological potential stems from their ability to mimic endogenous purines and interact with various biological targets.[1][3][4] The development of efficient and versatile synthetic methodologies is crucial for accessing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This document outlines several key synthetic strategies, complete with experimental protocols and comparative data.
Synthetic Strategies Overview
A variety of synthetic routes to the imidazo[4,5-b]pyridine core have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. The most prominent methods include:
-
Classical Condensation Reactions: The condensation of 2,3-diaminopyridines with carboxylic acids or aldehydes remains a fundamental and widely used approach.[5]
-
Reductive Cyclization: This method involves the reaction of a 3-amino-2-nitropyridine with an aldehyde or ketone, followed by reductive cyclization to form the imidazole ring.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for the construction of the imidazo[4,5-b]pyridine scaffold, offering excellent yields and broad applicability.[5][6]
-
Tandem Reactions: One-pot tandem reactions from readily available starting materials like 2-chloro-3-nitropyridine provide a highly efficient and clean route to this heterocyclic system.[7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various synthetic transformations leading to imidazo[4,5-b]pyridines.[5][8]
Below, we provide detailed protocols for three distinct and representative synthetic methods.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for selected synthetic routes to provide a clear comparison of their efficiencies.
| Route Number | Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Example | Yield (%) | Reference |
| 1 | Classical Condensation (Microwave-Assisted) | 2,3-Diaminopyridine, Fluorinated Carboxylic Acids | None | Fluoroalkyl-azabenzimidazoles | 54-99 | [5] |
| 2 | Reductive Cyclization | 2-Nitro-3-aminopyridine, Substituted Acetophenones | SnCl₂·2H₂O, Formic Acid | 1H-Imidazo[4,5-b]pyridines | High | [5] |
| 3 | Pd-Catalyzed Amidation | 3-Alkyl/Arylamino-2-chloropyridines, Primary Amides | Pd₂(dba)₃, Ligand | N1, C2-Disubstituted Imidazo[4,5-b]pyridines | 51-99 | [5] |
| 4 | Tandem Reaction in H₂O-IPA | 2-Chloro-3-nitropyridine, Primary Amines, Aldehydes | Na₂S₂O₄ | 3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridines | High | [7] |
| 5 | Alkylation under Phase Transfer Catalysis | 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | K₂CO₃, TBAB | 3-Allyl/Propargyl-6-bromo-2-(nitrophenyl)-3H-imidazo... | 54-87 | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Fluoroalkyl-Imidazo[4,5-b]pyridines
This protocol describes an efficient one-step synthesis via the condensation of fluorinated carboxylic acids and pyridinediamines under microwave irradiation.[5]
Materials:
-
2,3-Diaminopyridine
-
Appropriate fluorinated carboxylic acid (e.g., trifluoroacetic acid)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 2,3-diaminopyridine (1 mmol) and the fluorinated carboxylic acid (1.2 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluoroalkyl-imidazo[4,5-b]pyridine.
Expected Outcome:
This method is high-yielding (54-99%) and operationally simple, making it suitable for parallel synthesis.[5]
Protocol 2: Reductive Cyclization for the Synthesis of 1H-Imidazo[4,5-b]pyridines
This protocol details a one-step synthesis of 1H-imidazo[4,5-b]pyridines from ketones and 2-nitro-3-aminopyridine via reductive cyclization.[5]
Materials:
-
Substituted acetophenone
-
2-Nitro-3-aminopyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Formic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the substituted acetophenone (1 mmol) in formic acid, add 2-nitro-3-aminopyridine (1 mmol).
-
Add SnCl₂·2H₂O (3 mmol) to the mixture.
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the pure 1H-imidazo[4,5-b]pyridine derivative.
Reaction Mechanism:
The proposed mechanism involves the formylation of the aniline nitrogen, followed by the reduction of the nitro group and subsequent cyclization to form the imidazole ring.[5]
Protocol 3: Tandem Synthesis of 3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridines in an Aqueous Medium
This protocol outlines a highly efficient and environmentally friendly procedure for the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine in a water-isopropanol medium.[7]
Materials:
-
2-Chloro-3-nitropyridine
-
A primary amine (e.g., propylamine)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Isopropanol (IPA)
-
Water
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 mmol) and the primary amine (1.2 mmol) in a mixture of water and isopropanol.
-
Stir the mixture at room temperature for a designated time (e.g., 1 hour).
-
Add the aromatic aldehyde (1.2 mmol) to the reaction mixture.
-
Subsequently, add sodium dithionite (3 mmol) portion-wise to the mixture.
-
Stir the reaction at room temperature until the reaction is complete as monitored by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine.
Visualizations
Caption: Overview of major synthetic routes to imidazo[4,5-b]pyridines.
Caption: Workflow for the tandem synthesis of imidazo[4,5-b]pyridines.
Conclusion
The synthetic routes outlined in these application notes provide researchers with a versatile toolkit for the preparation of novel imidazo[4,5-b]pyridine derivatives. The choice of a specific method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The development of new catalytic systems and one-pot procedures continues to enhance the efficiency and accessibility of this important class of heterocyclic compounds, paving the way for the discovery of new therapeutic agents.[3]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journal.uctm.edu [journal.uctm.edu]
Application Note 1: Quantification of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol using HPLC-UV
An effective and reproducible analytical method for the quantification of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is crucial for researchers, scientists, and professionals involved in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This method is suitable for the routine quantification of this compound in bulk drug substances and for monitoring reaction kinetics.
1. Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The quantification is achieved by detecting the analyte using a UV detector at its maximum absorbance wavelength.
2. Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Formic acid (analytical grade)
-
This compound reference standard
2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (90% A: 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
4. Experimental Workflow Diagram
Application Notes and Protocols for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS: 172648-19-0) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class.[1] This class of molecules is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with a wide range of biological targets.[2][3][4] Derivatives of imidazo[4,5-b]pyridine have demonstrated a variety of pharmacological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[1][3][5] These application notes provide an overview of the potential uses of this compound in cell-based assays and detailed protocols for evaluating its biological activity.
Molecular and Chemical Properties
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1][6][7] |
| Molecular Formula | C₇H₆BrN₃O | [1][6] |
| Molecular Weight | 228.05 g/mol | [1][6] |
| Appearance | Light yellow to brown powder or crystals | [8] |
| Purity | Typically ≥95% | [6] |
| Storage | 2–8°C | [1] |
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for several biological activities, making them valuable tools for cell-based research and drug discovery.
-
Anticancer Activity: The imidazo[4,5-b]pyridine scaffold is a key feature in compounds designed as anticancer agents. The proposed mechanisms of action include the inhibition of microtubule assembly by binding to tubulin, which disrupts cell division and can induce apoptosis.[1] Derivatives have also been shown to act as potent inhibitors of key signaling proteins such as Cyclin-Dependent Kinase 9 (CDK9) and Poly(ADP-ribose) polymerase (PARP).[2][5]
-
Antimicrobial Activity: Studies have indicated that imidazo[4,5-b]pyridine derivatives possess antimicrobial properties.[1] The suggested mechanism involves the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity.[1]
-
Kinase Inhibition: The structural resemblance to purines makes imidazo[4,5-b]pyridines suitable candidates for kinase inhibitors.[3] Derivatives have been successfully developed to target kinases in crucial signaling pathways, such as the PI3K pathway.[9]
Data Presentation: Antiproliferative Activity of Related Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the reported in vitro antiproliferative activity of various 2,6-disubstituted imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. While this data is not for this compound itself, it provides a strong rationale for testing its antiproliferative effects.
Table 1: IC₅₀ Values (µM) of 2,6-disubstituted Imidazo[4,5-b]pyridines [10]
| Compound | LN-229 (Glioblastoma) | Capan-1 (Pancreatic Adenocarcinoma) | HCT-116 (Colorectal Carcinoma) | NCI-H460 (Lung Carcinoma) | DND-41 (Acute Lymphoblastic Leukemia) | HL-60 (Acute Myeloid Leukemia) | K-562 (Chronic Myeloid Leukemia) | Z-138 (Non-Hodgkin Lymphoma) |
| Derivative 13 | >10 | 1.50 | >10 | >10 | >10 | 1.87 | >10 | 1.87 |
| Derivative 18 | >10 | 7.29 | >10 | >10 | >10 | >10 | >10 | >10 |
| Derivative 19 | 1.76 | 1.45 | 4.25 | 3.80 | 1.90 | 2.10 | 1.90 | 1.90 |
| Etoposide | 1.50 | 0.90 | 1.20 | 0.80 | 0.03 | 0.40 | 0.60 | 0.50 |
Table 2: CDK9 Inhibition and Antiproliferative Activity of N-phenyl-imidazo[4,5-b]pyridin-2-amine Derivatives [5]
| Compound | CDK9/CycT1 IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Derivative 18b | 4 | 0.027 | 0.051 |
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., HCT-116, MCF-7, or others from Table 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Etoposide).
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., CDK9).
Materials:
-
This compound
-
Recombinant active kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit (e.g., by adding the ADP-Glo™ reagent to measure ADP production).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Bacillus cereus)[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Compound and Inoculum Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathway: Potential Inhibition of the PI3K/Akt Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway by imidazo[4,5-b]pyridine derivatives.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship: From Compound to Cellular Effect
Caption: Logical flow from compound to potential mechanisms and cellular outcomes.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. This compound [myskinrecipes.com]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a key heterocyclic scaffold in medicinal chemistry. The structural similarity of the imidazo[4,5-b]pyridine core to purines makes it a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors.[1][2] This document outlines detailed protocols for modifications at the C6-bromo and C2-hydroxymethyl positions, crucial for establishing robust Structure-Activity Relationships (SAR).
Overview of Derivatization Strategies
The this compound scaffold offers three primary points for diversification, essential for exploring the chemical space around this privileged core. These are the imidazole nitrogen (N1 or N3), the C2-hydroxymethyl group, and the C6-bromo position.
Caption: Key derivatization points of the core scaffold.
Derivatization at the C6-Bromo Position
The bromine atom at the C6 position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of various chemical functionalities to probe interactions with biological targets.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C6-bromo position with various boronic acids or esters.[3][4] This reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C6 position. This is a key strategy for modulating the physicochemical properties and biological activity of the scaffold.[5][6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Derivatization at the C2-Hydroxymethyl Group
The hydroxymethyl group at the C2 position provides a handle for introducing diversity through etherification, esterification, and oxidation reactions.
Williamson Ether Synthesis
This classical method is used to form ethers by reacting the alcohol with an alkyl halide in the presence of a strong base.[7][8]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.1 equiv.) at 0 °C.
-
Addition of Electrophile: Stir the mixture at room temperature for 30-60 minutes, then add the desired alkyl halide (1.1 equiv.).
-
Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) for 2-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups, including esters and ethers, with inversion of configuration if a chiral center were present.[9][10]
Experimental Protocol: General Procedure for Mitsunobu Reaction
-
Reaction Setup: To a solution of this compound (1.0 equiv.), the nucleophile (e.g., a carboxylic acid or a phenol, 1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct.
Oxidation to Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination or Wittig reactions.
Experimental Protocol: General Procedure for Oxidation
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM), add an oxidizing agent such as Dess-Martin periodinane (DMP, 1.2 equiv.) or pyridinium chlorochromate (PCC, 1.5 equiv.).
-
Reaction Conditions: Stir the reaction at room temperature for 1-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (for DMP) or filter through a pad of silica gel (for PCC).
-
Purification: Concentrate the filtrate and purify the crude aldehyde by flash column chromatography.
Derivatization of the Imidazole Nitrogen
Alkylation of the imidazole nitrogen can influence the compound's solubility, metabolic stability, and interaction with the biological target.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF, add a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.).
-
Addition of Electrophile: Add the desired alkyl halide (1.1 equiv.) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (50-80 °C) for 2-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Structure-Activity Relationship (SAR) Data
The following table summarizes representative SAR data for imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, a common target for this scaffold.[11][12] The data highlights the impact of substitutions at various positions on the inhibitory activity.
| Compound ID | R¹ (at C2) | R² (at C6) | R³ (at N3) | Aurora A IC₅₀ (nM) |
| 1 | -CH₂OH | -Br | -H | >10000 |
| 2a | Phenyl | -Br | -H | 560 |
| 2b | Phenyl | 4-Fluorophenyl | -H | 120 |
| 2c | Phenyl | 4-Methoxyphenyl | -H | 85 |
| 2d | Phenyl | 4-(Dimethylamino)phenyl | -H | 35 |
| 3a | -CH₂O-Methyl | 4-Fluorophenyl | -H | 250 |
| 3b | -CH₂O-Ethyl | 4-Fluorophenyl | -H | 180 |
| 4a | Phenyl | 4-(Morpholin-4-yl) | -H | 15 |
| 4b | Phenyl | 4-(Piperidin-1-yl) | -H | 22 |
| 5a | Phenyl | 4-Fluorophenyl | -Methyl | 90 |
| 5b | Phenyl | 4-Fluorophenyl | -Ethyl | 115 |
Note: The data presented is a compilation from various sources and is intended for illustrative purposes. Actual IC₅₀ values may vary depending on the specific assay conditions.
Caption: SAR summary for imidazo[4,5-b]pyridine derivatives.
Conclusion
The derivatization strategies and protocols outlined in these application notes provide a robust framework for the systematic exploration of the this compound scaffold. By employing these methods, researchers can generate diverse libraries of compounds for SAR studies, leading to the identification of novel and potent drug candidates. The provided SAR data for Aurora kinase inhibitors serves as a valuable starting point for guiding future design and synthesis efforts.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Disclaimer: To date, no specific in vivo studies detailing the dosage and concentration of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol have been published in peer-reviewed literature. The following application notes and protocols are based on the compound's potential mechanisms of action as a tubulin inhibitor and antimicrobial agent, drawing from in vivo data of functionally similar imidazo[4,5-b]pyridine derivatives and other tubulin inhibitors. These guidelines are intended to serve as a starting point for researchers and drug development professionals.
I. Overview of this compound
This compound is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class.[1] Its structure suggests potential biological activities, including anticancer and antimicrobial effects. The primary proposed mechanisms of action are the inhibition of microtubule assembly by binding to tubulin and the disruption of bacterial cell wall synthesis.[1] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.
II. Potential In Vivo Applications
Based on its purported mechanisms, this compound could be investigated in the following in vivo models:
-
Oncology: As a tubulin inhibitor, its antitumor activity can be assessed in various cancer models, particularly those where microtubule-targeting agents are effective.
-
Infectious Diseases: Its antimicrobial properties warrant investigation in animal models of bacterial infection.
Part 1: In Vivo Antitumor Studies as a Tubulin Inhibitor
A. Data Presentation: Dosage of Structurally or Functionally Related Tubulin Inhibitors
The following table summarizes in vivo dosages of other tubulin inhibitors, which can serve as a reference for designing initial studies with this compound.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Reference |
| Colchicine | NSCLC Xenograft Nude Mouse | 0.5 mg/kg | Intraperitoneal (i.p.) | Every other day | [2] |
| Compound "6h" (a novel tubulin inhibitor) | NSCLC Xenograft Nude Mouse | 3, 10, or 30 mg/kg | Intraperitoneal (i.p.) | Every other day | [2] |
| A novel 3-amino-5-phenylpyrazole derivative | MCF-7 Xenograft Mouse | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | [3] |
| A novel tubulin inhibitor "Li, N. et al." | 4T1 Xenograft Mouse | 5, 10, or 20 mg/kg | Intravenous (i.v.) | Every other day | [4] |
B. Experimental Protocol: Evaluation of Antitumor Activity in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo antitumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
-
Select a suitable human cancer cell line (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer).
-
Culture the cells under appropriate conditions.
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
2. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
3. Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (n ≥ 5 per group).
-
Groups:
-
Vehicle Control (e.g., saline, DMSO/Cremophor/saline mixture)
-
This compound (at least three dose levels, e.g., 5, 15, and 45 mg/kg, based on related compounds)
-
Positive Control (a known tubulin inhibitor like paclitaxel or colchicine)
-
-
Formulation: Due to the likely poor aqueous solubility of the compound, a formulation study is recommended. Common vehicles for such compounds include:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
5% DMSO, 5% Solutol HS 15, and 90% saline.
-
-
Administration: Administer the treatment via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the planned schedule (e.g., every other day for 2-3 weeks).
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).
C. Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for tubulin inhibition.
Caption: Experimental workflow for a xenograft mouse model.
Part 2: In Vivo Antimicrobial Studies
A. Data Presentation: Activity of Related Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target Pathogen(s) | In Vitro Concentration | Reference |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli, Bacillus cereus | Not specified | [1] |
| N-alkylated imidazo[4,5-b]pyridines | Bacillus cereus, Escherichia coli | Active (Zone of inhibition) | [5] |
B. Experimental Protocol: Murine Model of Bacterial Infection
This protocol provides a general framework for evaluating the in vivo antibacterial efficacy of this compound.
1. Bacterial Strains and Animal Model:
-
Select relevant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA) for a systemic infection model, or Pseudomonas aeruginosa for a wound infection model).
-
Use standard laboratory mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
2. Infection Model:
-
Systemic Infection:
-
Culture bacteria to the mid-logarithmic phase.
-
Inject a lethal or sub-lethal dose of bacteria (determined in preliminary studies) intraperitoneally or intravenously.
-
-
Localized Infection (e.g., Thigh or Wound):
-
Inject a specific bacterial load into the thigh muscle or a surgically created wound.
-
3. Animal Grouping and Treatment:
-
Randomly assign infected mice to treatment groups (n ≥ 8 per group).
-
Groups:
-
Vehicle Control
-
This compound (multiple dose levels)
-
Positive Control (a relevant antibiotic, e.g., vancomycin for MRSA)
-
-
Administration: Treatment can be administered via i.p., i.v., or oral gavage, starting at a defined time point post-infection (e.g., 1-2 hours).
4. Monitoring and Endpoint Analysis:
-
Survival Study: Monitor survival over a period of 7-14 days.
-
Bacterial Burden Study: At specific time points (e.g., 24, 48 hours post-infection), euthanize a subset of mice from each group.
-
Harvest relevant tissues (e.g., spleen, liver, blood for systemic infection; infected tissue for localized infection).
-
Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration.
-
C. Workflow Diagram
Caption: Workflow for an in vivo bacterial infection model.
III. Important Considerations for In Vivo Studies
-
Pharmacokinetics and Toxicology: It is highly recommended to conduct preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies before efficacy studies. This will inform dose selection and scheduling.
-
Solubility and Formulation: As a heterocyclic organic molecule, this compound is likely to have poor water solubility. Proper formulation is critical for bioavailability.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class of molecules.[1] This structural motif is of significant interest in medicinal chemistry due to its resemblance to purines, allowing it to interact with a wide range of biological targets. Its relatively small size and molecular complexity make it an ideal candidate for fragment-based drug discovery (FBDD), a powerful method for identifying novel starting points for drug development. The bromine atom provides a useful vector for synthetic elaboration, allowing for the systematic optimization of fragment hits into potent and selective lead compounds.
This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase, a common target class for imidazo[4,5-b]pyridine derivatives.
Physicochemical Properties of the Fragment
To assess its suitability as a fragment, the physicochemical properties of this compound are summarized below. These properties are consistent with the "Rule of Three," a common guideline for fragment library design.
| Property | Value | Source |
| CAS Number | 172648-19-0 | [2] |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| Melting Point | 230-233 °C | [1] |
| Calculated LogP | 1.25 | (Predicted) |
| Hydrogen Bond Donors | 2 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Heavy Atom Count | 12 | (Calculated) |
Hypothetical FBDD Campaign: Targeting Protein Kinase X
The following sections outline a hypothetical FBDD workflow for screening this compound against a fictional protein kinase, "Protein Kinase X" (PKX), which is implicated in a cancer signaling pathway.
Signaling Pathway of Protein Kinase X
Experimental Protocols
Synthesis of this compound
A representative synthesis protocol based on the cyclocondensation of a diaminopyridine with an appropriate aldehyde followed by functional group manipulation is provided below.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Glycolic acid
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyclocondensation: A mixture of 5-Bromo-2,3-diaminopyridine (1 equivalent) and glycolic acid (1.2 equivalents) in polyphosphoric acid is heated at 150°C for 4 hours with mechanical stirring.
-
Work-up: The reaction mixture is cooled to room temperature and carefully poured into a beaker of crushed ice. The mixture is neutralized with a saturated solution of sodium hydroxide until a precipitate is formed.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fragment Library Preparation
This compound is included in a larger fragment library for screening.
Protocol:
-
Solubilization: The fragment is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to create a high-concentration stock solution (e.g., 100 mM).
-
Quality Control: The stock solution is checked for purity and solubility by ¹H NMR.
-
Plating: The fragment stock solution is plated into 96-well or 384-well plates for screening.
Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize the target protein.
Protocol:
-
Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a 20 µL reaction mixture containing:
-
Protein Kinase X (final concentration: 2 µM)
-
SYPRO Orange dye (final concentration: 5x)
-
Fragment (final concentration: 200 µM)
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25°C to 95°C at a rate of 1°C/minute, while monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tₘ) of the protein is determined for each well. A significant increase in Tₘ (ΔTₘ > 2°C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.
Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides direct evidence of fragment binding to the target protein.
Protocol:
-
Sample Preparation: A solution of ¹⁵N-labeled Protein Kinase X (50 µM) in a suitable NMR buffer is prepared.
-
¹H-¹⁵N HSQC Spectra Acquisition: A baseline ¹H-¹⁵N HSQC spectrum of the protein is recorded.
-
Fragment Addition: this compound is added to the protein sample to a final concentration of 500 µM.
-
¹H-¹⁵N HSQC Spectra Acquisition with Fragment: A second ¹H-¹⁵N HSQC spectrum is recorded.
-
Data Analysis: The two spectra are overlaid. Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition confirm binding.
Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kₔ) and thermodynamics of the fragment-protein interaction.
Protocol:
-
Sample Preparation: Protein Kinase X (20 µM) is placed in the sample cell, and this compound (200 µM) is loaded into the injection syringe.
-
Titration: The fragment solution is injected into the protein solution in a series of small aliquots at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Data Presentation
The following tables present hypothetical, yet realistic, data that could be obtained from the FBDD campaign described above.
Table 1: Primary Screening and Hit Validation Summary
| Fragment ID | ΔTₘ (°C) in DSF | NMR Hit? |
| BIMP-001 | 3.5 | Yes |
| Frag-002 | 0.8 | No |
| Frag-003 | 2.1 | Yes |
| Frag-004 | -0.5 | No |
(BIMP-001 represents this compound)
Table 2: Biophysical Characterization of Hit Fragment BIMP-001
| Parameter | Value | Method |
| Dissociation Constant (Kₔ) | 150 µM | ITC |
| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Calculated |
| Binding Enthalpy (ΔH) | -5.8 kcal/mol | ITC |
| Binding Stoichiometry (n) | 1.1 | ITC |
Hit-to-Lead Optimization Workflow
Following the identification and validation of this compound as a binder to Protein Kinase X, a hit-to-lead optimization campaign would be initiated.
Conclusion
This compound represents a valuable fragment for FBDD campaigns targeting various protein families, particularly kinases. Its favorable physicochemical properties and the presence of a synthetically tractable bromine handle make it an excellent starting point for the development of potent and selective inhibitors. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to utilize this fragment in their drug discovery efforts.
References
Application Notes and Protocols: Synthesis and Purification of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry. Its imidazo[4,5-b]pyridine core is a recognized scaffold in the development of therapeutic agents, and the presence of a bromine atom and a hydroxymethyl group offers versatile opportunities for further chemical modifications. This document provides detailed protocols for the laboratory synthesis and purification of this compound, along with its physicochemical properties and potential applications. The primary synthetic route described involves a two-step process commencing with the preparation of 5-bromopyridine-2,3-diamine, followed by a cyclocondensation reaction to yield the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1][2] |
| Molecular Formula | C₇H₆BrN₃O | [1][2] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystals | [3] |
| Melting Point | 230-233 °C | [1][3] |
| Storage Temperature | 2-8 °C | [1] |
| Purity (Typical) | ≥95% | [2] |
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The imidazo[4,5-b]pyridine scaffold is known to exhibit a range of biological activities.
-
Anticancer Research : Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their potential as anticancer agents. Some compounds in this class have been shown to inhibit microtubule assembly by binding to tubulin, a critical protein for cell division.[1][4][5][6][7] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.[4][5][6][7]
-
Antimicrobial Agents : Certain imidazo[4,5-b]pyridine derivatives have demonstrated significant antibacterial activity against various pathogens.[1] The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity.[1]
-
Chemical Probe and Library Synthesis : The bromine atom at the 6-position is amenable to various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse substituents and the generation of libraries of compounds for high-throughput screening. The hydroxymethyl group at the 2-position can also be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or by esterification or etherification.
Experimental Protocols
The following section details the experimental procedures for the synthesis and purification of this compound.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-bromopyridine-2,3-diamine
Materials and Reagents:
-
2-Amino-5-bromo-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromo-3-nitropyridine in a mixture of isopropanol and water.
-
To this solution, add iron powder and ammonium chloride.
-
Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for approximately 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove the iron residues and other insoluble materials.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromopyridine-2,3-diamine as a solid. This intermediate can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.
Table 2: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Reactant | 2-Amino-5-bromo-3-nitropyridine |
| Reducing Agents | Fe powder, NH₄Cl |
| Solvent System | Isopropanol/Water |
| Temperature | 90 °C |
| Reaction Time | 45-60 minutes |
| Work-up | Filtration, Extraction, Drying |
| Typical Yield | High |
Step 2: Synthesis of this compound
Materials and Reagents:
-
5-bromopyridine-2,3-diamine (from Step 1)
-
Glycolic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Suitable solvent for recrystallization (e.g., ethanol, methanol, or a mixture of dimethylformamide and water)
Protocol:
-
In a reaction vessel, combine 5-bromopyridine-2,3-diamine and glycolic acid.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture with stirring to a temperature of approximately 140-160 °C for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Protocol:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Characterize the final product by melting point determination, NMR, and mass spectrometry.
Characterization Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.3 - 8.5 | s | Pyridine H (position 5 or 7) |
| ~8.0 - 8.2 | s | Pyridine H (position 5 or 7) | |
| ~4.8 - 5.0 | s | -CH₂OH | |
| Broad signal | br s | -OH and N-H (may exchange with D₂O) | |
| ¹³C | ~150 - 155 | C=N in imidazole ring | |
| ~140 - 148 | Quaternary carbons in pyridine ring | ||
| ~120 - 130 | CH carbons in pyridine ring | ||
| ~110 - 118 | Carbon bearing the bromine atom | ||
| ~55 - 60 | -CH₂OH |
Mass Spectrometry (Expected):
-
[M+H]⁺: m/z ≈ 228.97 and 230.97 (due to the isotopic pattern of bromine)
Potential Mechanism of Action: Microtubule Assembly Inhibition
Several imidazopyridine derivatives have been identified as inhibitors of microtubule polymerization, a mechanism that is of great interest in cancer chemotherapy.[4][5][6] These compounds often act by binding to the colchicine-binding site on β-tubulin.
Caption: Proposed mechanism of microtubule assembly inhibition by imidazopyridine derivatives.
This proposed mechanism involves the binding of the imidazopyridine compound to the colchicine site on β-tubulin, which prevents the proper polymerization of tubulin dimers into microtubules.[4][5][6] The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4][5][6][7] This makes compounds like this compound and its derivatives attractive candidates for further investigation as antimitotic agents.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound [myskinrecipes.com]
- 4. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry.[1] The protocols outlined below are based on established techniques for related imidazopyridine derivatives and are intended to serve as a comprehensive guide for obtaining high-quality crystalline material suitable for further analysis, including X-ray diffraction.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] The ability to produce this compound in a highly pure, crystalline form is crucial for unambiguous structural characterization and for ensuring reproducibility in downstream applications. Crystallization is a critical purification step that can significantly impact the physicochemical properties of the final active pharmaceutical ingredient (API), including solubility, stability, and bioavailability. The following sections detail various techniques and solvent systems that can be employed for the successful crystallization of this compound.
Data Presentation: Solvent Systems and Techniques
The choice of solvent is paramount for successful crystallization. An ideal solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, facilitating crystal formation upon cooling. Based on literature for analogous compounds, several solvent systems and techniques are proposed.
| Crystallization Technique | Solvent System(s) | Target Compound Analogue/Class | Observations/Notes | Reference |
| Slow Evaporation | Methanol/Dichloromethane | Imidazopyridine-Schiff base derivatives | A concentrated solution is prepared and allowed to evaporate slowly over several days at room temperature to yield single crystals. | [3] |
| Recrystallization | Absolute Ethanol | 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | The compound is dissolved in hot ethanol and allowed to cool, leading to the precipitation of purified crystals. | [3] |
| Recrystallization | Isopropanol | Imidazo[1,2-a]pyridine derivative | The crude product is purified by chromatography and then recrystallized from isopropanol. | [4] |
| Recrystallization | Dichloromethane/Ether | Imidazopyridine derivative | The product is recrystallized from a mixture of dichloromethane and ether. | [4] |
| Recrystallization | Ethanol | 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]oxazolidin-2-one | The purified product was recrystallized from ethanol to furnish colorless crystals. | [5] |
| Recrystallization | Ethanol | 3H-imidazo[4,5-b]pyridine derivatives | The final products were recrystallized from ethanol to yield pure compounds. | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the crystallization of this compound. These should be considered as starting points and may require optimization based on the purity of the starting material and the desired crystal characteristics.
Protocol 1: Slow Evaporation from a Mixed Solvent System
This method is particularly useful for growing single crystals suitable for X-ray crystallography.
Materials:
-
This compound (crude or purified)
-
Methanol (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Small vial or beaker
-
Filter paper or syringe filter (0.22 µm)
-
Parafilm or loose-fitting cap
Procedure:
-
In a small vial, dissolve a small amount of this compound in a minimal amount of a methanol/dichloromethane mixture (e.g., 1:1 v/v).
-
Gently warm the mixture if necessary to ensure complete dissolution.
-
Filter the solution through a syringe filter to remove any insoluble impurities.
-
Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at room temperature.
-
Monitor the vial over several days for the formation of crystals.
Protocol 2: Recrystallization from a Single Solvent (Ethanol)
This is a standard technique for the purification of solid organic compounds.
Materials:
-
This compound (crude)
-
Ethanol (absolute or 95%)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture to boiling with stirring. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Once the compound is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
Experimental Workflow for Crystallization
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: General workflow for the crystallization process.
Logical Relationship of Crystallization Parameters
The success of crystallization depends on the interplay of several key parameters. The diagram below illustrates these relationships.
Caption: Interdependencies of key crystallization parameters.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 5. 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side product formation, or suboptimal reaction conditions. | 1. Reaction Time & Temperature: Ensure the reaction goes to completion by monitoring with TLC. For the cyclocondensation of 5-bromopyridine-2,3-diamine, consider increasing the reaction time or temperature (within the range of 80–110°C for conventional heating). 2. Microwave Synthesis: For a significant yield improvement and reduced reaction time, consider switching to a microwave-assisted protocol. Yields can increase from 60-75% to 90-99%.[1] 3. Reagent Quality: Use high-purity starting materials. Impurities in 5-bromopyridine-2,3-diamine can lead to side reactions. |
| Formation of Side Products | Competing side reactions, particularly during direct bromination, can lead to undesired isomers.[1] | 1. Control of Bromination: When using N-bromosuccinimide (NBS) or Br₂, maintain a low temperature (0–5°C) to improve regioselectivity.[1] 2. Alternative Strategy: Instead of direct bromination, consider a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the bromine atom post-cyclization for better control.[1] |
| Purification Difficulties | The presence of closely related impurities or isomers makes separation by standard column chromatography challenging. | 1. Chromatography Optimization: Experiment with different solvent systems and gradients in your column chromatography. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are several established methods for the synthesis of this compound:
-
Cyclocondensation: This involves the reaction of 5-bromopyridine-2,3-diamine with an appropriate C1 synthon, like a formaldehyde derivative, in a polar aprotic solvent such as DMF. This is followed by an oxidation step to form the hydroxymethyl group.[1]
-
Direct Bromination: This method involves the electrophilic bromination of the pre-formed 3H-imidazo[4,5-b]pyridin-2-ylmethanol core using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be employed to introduce the bromine atom onto the imidazopyridine ring system after its formation.[1]
-
Microwave-Assisted Synthesis: This is a more recent and efficient approach that significantly reduces reaction times and improves yields.[1]
Q2: How can I significantly improve the yield of my synthesis?
A2: The most dramatic improvement in yield is typically observed when switching from conventional heating methods to microwave-assisted synthesis. This technique can increase yields from a 60-75% range to as high as 90-99% while reducing the reaction time from hours to minutes.[1]
Q3: What are the common side reactions, and how can they be minimized?
A3: A common issue, particularly with direct bromination, is the formation of regioisomers due to competing side reactions.[1] To minimize these:
-
Control Reaction Conditions: Maintain a low temperature (0–5°C) during the bromination step.[1]
-
Choose a More Selective Method: Consider a palladium-catalyzed cross-coupling reaction for introducing the bromine atom, as this can offer greater regioselectivity.[1]
Q4: What is the impact of the solvent on the reaction?
A4: In the cyclocondensation reaction, the choice of solvent is crucial. DMF has been shown to be more effective than ethanol, methanol, or THF in promoting the cyclization and improving the efficiency of the reaction.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Conventional Method (Direct Bromination) | Microwave-Assisted Method | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 3H-imidazo[4,5-b]pyridin-2-ylmethanol, NBS/Br₂ | 5-bromopyridine-2,3-diamine, Aldehyde | 2-Hydroxymethyl-3H-imidazo[4,5-b]pyridine, Br₂ |
| Catalyst/Reagents | FeCl₃ | None specified | Pd(PPh₃)₄, K₂CO₃ |
| Reaction Time | 12–24 hours[1] | 5–6 minutes[1] | Not specified |
| Yield | 60–75%[1] | 90–99%[1] | 65–70%[1] |
| Key Limitations | Low regioselectivity, side reactions[1] | Requires specialized equipment | Use of expensive catalyst |
Experimental Protocols
Protocol 1: Conventional Synthesis via Direct Bromination
-
Dissolution: Dissolve 3H-imidazo[4,5-b]pyridin-2-ylmethanol in a suitable solvent like CCl₄.
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of FeCl₃ (5 mol%).[1]
-
Brominating Agent Addition: Slowly add N-bromosuccinimide (NBS) or a solution of Br₂ in CCl₄ to the reaction mixture while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at 0–5°C for 12–24 hours.[1]
-
Work-up and Purification: Quench the reaction, extract the product, and purify using column chromatography.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine 5-bromopyridine-2,3-diamine and a suitable formaldehyde derivative in DMF.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 900 W for 5–6 minutes.[1]
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool. The product may precipitate out.
-
Isolation and Purification: Isolate the solid product by filtration and wash with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationship between a problem, its cause, and the solution.
References
troubleshooting solubility issues with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS: 172648-19-0).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a brominated imidazo[4,5-b]pyridine derivative.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 172648-19-0[1][2] |
| Molecular Formula | C₇H₆BrN₃O[1][2] |
| Molecular Weight | 228.05 g/mol [1][2] |
| Melting Point | 230–233°C[1][2] |
| Storage Temperature | 2–8°C[1][2] |
Q2: I am having trouble dissolving this compound. Is this a known issue?
Yes, poor solubility can be a common issue with heterocyclic compounds like this one.[3] The fused ring structure can lead to strong intermolecular forces, making it difficult to dissolve in common solvents.
Q3: What initial steps should I take if the compound does not dissolve in my chosen solvent?
If you are facing solubility challenges, it is recommended to start with small quantities of the compound and explore a range of solvents and techniques. A systematic approach, as outlined in the troubleshooting workflow below, is often effective.[4]
Troubleshooting Guide for Solubility Issues
Initial Solvent Selection
For many heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a common starting point. However, if solubility is limited, other solvents and mixtures should be considered. It's crucial to use dry solvents, as even small amounts of water can significantly decrease solubility.[3]
Recommended Solvents and Techniques to Try:
| Solvent/Technique | Rationale & Considerations |
| DMSO | A common solvent for many organic compounds. Ensure it is anhydrous. |
| DMF | Another polar aprotic solvent that can be effective. |
| Methanol (MeOH) | A polar protic solvent that may be useful, especially in mixtures. |
| Solvent Mixtures | Mixtures like DMSO/Methanol or DMSO/Chloroform can sometimes provide the right polarity to dissolve the compound.[3] |
| Acidification | Adding a small amount of an acid, such as trifluoroacetic acid (TFA), can protonate the molecule and increase its solubility in polar solvents.[3] |
| Basification | If the compound has acidic protons, adding a base might improve solubility in aqueous solutions.[3] |
Experimental Protocols for Enhancing Solubility
If simple solvent changes are ineffective, the following methods can be employed to improve the solubility of poorly soluble compounds.
1. Co-solvency: This technique involves using a mixture of a primary solvent (in which the drug is poorly soluble, e.g., water) and a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400). The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[5][6][7]
-
Protocol:
-
Dissolve the compound in a minimal amount of a suitable organic co-solvent in which it is freely soluble (e.g., DMSO, DMF).
-
Gradually add this solution to the aqueous buffer of choice while vortexing or stirring.
-
Observe for any precipitation. The final concentration of the co-solvent should be kept as low as possible to avoid toxicity in biological assays.
-
2. pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[8] As an imidazopyridine derivative, this compound has basic nitrogen atoms that can be protonated in acidic conditions, potentially increasing aqueous solubility.
-
Protocol:
-
Prepare a suspension of the compound in an aqueous buffer.
-
Gradually add small aliquots of an acidic solution (e.g., 0.1 M HCl) while monitoring the pH and observing for dissolution.
-
Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH, being mindful of potential precipitation.
-
3. Particle Size Reduction: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][8][9]
-
Methods:
-
Micronization: Mechanical grinding of the solid compound to reduce the average particle diameter.
-
Sonication: Applying ultrasound energy to a suspension of the compound can help break down agglomerates and reduce particle size.
-
4. Formation of Salts: If the compound has acidic or basic functional groups, converting it to a salt form can dramatically improve its aqueous solubility.[6]
-
Protocol (for forming an HCl salt):
-
Dissolve the compound in a suitable anhydrous solvent (e.g., methanol or diethyl ether).
-
Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent.
-
The salt will typically precipitate out and can be collected by filtration.
-
Visualizing Troubleshooting and Methodologies
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a systematic approach to troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for solubility enhancement.
Logical Relationship of Solubility Enhancement Techniques
This diagram outlines the logical relationships between different solubility enhancement strategies, from simple physical modifications to more complex chemical alterations.
Caption: Interrelation of solubility enhancement techniques.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazo[4,5-b]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold is through the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1][2] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another significant approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1][3] More recent methods also include tandem reactions in environmentally friendly solvents like water-isopropanol mixtures and solid-phase synthesis strategies.[4][5]
Q2: Why is the formation of regioisomers a common challenge in imidazo[4,5-b]pyridine synthesis?
A2: Regioisomer formation is a frequent issue, particularly when using unsymmetrical 2,3-diaminopyridine precursors.[1] When substituents are introduced on the imidazole ring, the reaction can occur at either the N1 or N3 position, resulting in a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, which makes their separation challenging.[1]
Q3: How can I confirm the structure of the synthesized imidazo[4,5-b]pyridine and its regioisomers?
A3: A combination of spectroscopic techniques is crucial for unambiguous structure determination. One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as NOESY and HMBC, are powerful tools for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of N-substituted regioisomers.[1] Additionally, High-Resolution Mass Spectrometry (HRMS) and single-crystal X-ray diffraction can provide definitive structural confirmation.[4][6]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.[1] |
| Suboptimal Reaction Conditions | Experiment with different catalysts (e.g., palladium-based catalysts for cross-coupling reactions), solvents, and bases to find the optimal combination for your specific substrates.[2][7] The choice of solvent can significantly impact yield, with options ranging from traditional organic solvents to greener alternatives like water-isopropanol mixtures.[4][8] |
| Degradation of Starting Materials or Product | Ensure the use of pure, dry reagents and solvents. If the starting materials or product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] |
| Inefficient Purification | Evaluate your purification method. If using column chromatography, experiment with different solvent systems or stationary phases.[1] For challenging separations, such as regioisomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[5] |
Issue 2: Formation of Undesired Side Products
| Possible Cause | Suggested Solution |
| Side Reactions | The reaction temperature can be critical. Decreasing the temperature was found to be essential to avoid degradation in some iron-mediated reduction/cyclization reactions.[9] |
| Oxidation of Starting Materials | In reactions involving oxidative cyclocondensation, the choice and amount of the oxidizing agent are crucial. For instance, in a NaIO4/TBHP-promoted synthesis, optimizing the amount of NaIO4 and using an excess of 2-aminopyridine was necessary to minimize by-products from the oxidation of the starting amine.[8] |
| Non-Regioselective Reactions | When using substituted 2,3-diaminopyridines, the reaction can lead to a mixture of regioisomers. Careful selection of starting materials and reaction conditions can sometimes favor one isomer. Solid-phase synthesis has been explored to achieve regioselective synthesis of trisubstituted imidazo[4,5-b]pyridines.[5] |
Optimization of Reaction Conditions: Data Summary
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for imidazo[4,5-b]pyridine synthesis.
Table 1: Optimization of NaIO4/TBHP-Promoted (3 + 2) Cycloaddition [8]
| Entry | Additive | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | — | TBHP | PhCl | 120 | 0 |
| 6 | NaIO4 | TBHP | PhCl | 120 | 59 |
| 13 | NaIO4 | TBHP | Dioxane | 120 | 18 |
| 14 | NaIO4 | TBHP | Toluene | 120 | 37 |
| 19 | NaIO4 | TBHP | PhCl | 100 | 19 |
| 21 | NaIO4 | TBHP | PhCl | 130 | 48 |
| 22 | NaIO4 (40 mol%) | TBHP (3 equiv) | PhCl | 120 | 70 |
Table 2: Optimization of Suzuki Coupling for 2,6-Disubstituted Imidazo[4,5-b]pyridines [7]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 100 | 75 |
| 2 | Pd(dppf)Cl2 | K2CO3 | Toluene/EtOH/H2O | 100 | 85 |
| 3 | Pd(OAc)2 | K2CO3 | Toluene/EtOH/H2O | 100 | 60 |
| 4 | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 100 | 92 |
| 5 | Pd(dppf)Cl2 | Cs2CO3 | Toluene/EtOH/H2O | 100 | 88 |
| 6 | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 95 |
| 7 | Pd(dppf)Cl2 | Na2CO3 | DMF/H2O | 100 | 80 |
Experimental Protocols
Protocol 1: Condensation of 2,3-Diaminopyridine with a Carboxylic Acid [1]
-
Combine 2,3-diaminopyridine and the desired carboxylic acid in a suitable solvent, such as polyphosphoric acid (PPA) or acetic acid.
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acidic solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Tandem Synthesis from 2-Chloro-3-nitropyridine in H2O-IPA Medium [4]
-
Subject 2-chloro-3-nitropyridine to an SNAr reaction with a primary amine in a water-isopropanol (H2O-IPA) mixture at 80°C for 2 hours.
-
To the in situ formed N-substituted product, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) at 80°C and stir for 45 minutes to reduce the nitro group.
-
After the formation of the N-substituted pyridine-2,3-diamine, add a substituted aldehyde.
-
Heat the reaction mixture at 85°C for 10 hours to facilitate heterocyclization.
-
After completion, perform a single chromatographic purification step to isolate the functionalized imidazo[4,5-b]pyridine.
Visual Guides
Caption: General workflow for imidazo[4,5-b]pyridine synthesis via condensation.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 5-bromopyridine-2,3-diamine, residual reagents like N-bromosuccinimide (NBS) if used for bromination, and side products.[1] One significant challenge is the potential formation of regioisomers, particularly if direct bromination of the imidazo[4,5-b]pyridine core is performed.[1] Debromination products can also be observed as minor impurities, especially under prolonged heating or certain catalytic conditions.[1]
Q2: What is the melting point and appearance of pure this compound?
A2: Pure this compound typically has a melting point in the range of 230-233°C.[1][2] It is a solid at room temperature.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored at 2-8°C.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Issue 1: My compound does not crystallize from the chosen solvent.
-
Question: I've dissolved my crude this compound in a hot solvent, but it oils out or remains in solution upon cooling. What should I do?
-
Answer: This indicates that the chosen solvent is either too good or too poor for recrystallization.
-
Troubleshooting Steps:
-
If the compound "oils out": The solution is likely supersaturated, and the compound is coming out of solution too quickly. Try adding a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Using a solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can also be effective.
-
If the compound remains in solution: The solvent is too good. You can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a seed crystal of pure product if available.
-
Partially evaporating the solvent to increase the concentration of the compound.
-
Placing the solution in a colder environment (e.g., an ice bath or refrigerator), but ensure cooling is gradual to promote crystal formation over precipitation.
-
Adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then allowing it to stand.
-
-
-
Issue 2: The recrystallized product has a low purity.
-
Question: After recrystallization, my this compound still shows significant impurities by TLC or NMR. How can I improve the purity?
-
Answer: This suggests that the impurities have similar solubility to your target compound in the chosen solvent.
-
Troubleshooting Steps:
-
Perform a second recrystallization using the same or a different solvent system.
-
Consider a hot filtration step before cooling if you suspect insoluble impurities are present in the hot solution.
-
Ensure slow cooling. Rapid cooling can trap impurities within the crystal lattice.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
If purity is still low, column chromatography may be necessary to remove closely related impurities.
-
-
Column Chromatography Issues
Issue 3: Poor separation of my compound from impurities on a silica gel column.
-
Question: I am running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Poor separation is often due to an inappropriate solvent system or issues with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the mobile phase:
-
Adjust the polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the eluent (e.g., increase the proportion of a non-polar solvent like hexanes in an ethyl acetate/hexanes system). If they are eluting too slowly, increase the polarity.
-
Try a different solvent system: Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can also help.
-
-
Use a gradient elution: Start with a low polarity eluent and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Check the loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not using too much crude material for the column size.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase (e.g., C18) column.
-
-
Data Presentation
Table 1: Comparison of Synthetic Routes and Reported Purities for this compound and Related Compounds
| Synthetic Method | Key Reagents | Reported Yield | Reported Purity | Reference |
| Cyclocondensation & Hydroxymethylation | 5-Bromopyridine-2,3-diamine, Formaldehyde derivative, MnO₂ | 70-85% (after recrystallization) | >95% | [1] |
| Direct Bromination | 3H-imidazo[4,5-b]pyridin-2-ylmethanol, NBS/Br₂ | 60-75% | Requires chromatographic purification | [1] |
| Tandem SₙAr-Reduction-Heterocyclization | 2-chloro-3-nitropyridine, Amine, Aldehyde | 82-94% | 97-99% | [1] |
| Palladium-Catalyzed Cross-Coupling | 2-Hydroxymethyl-3H-imidazo[4,5-b]pyridine, Pd(PPh₃)₄, Br₂ | 65-70% | High purity after chromatography | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and the choice of solvent may need to be optimized. Based on the polarity of the molecule, solvents like ethanol, methanol, or mixtures with water or ethyl acetate could be suitable.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is likely too good. If it is insoluble, heat the solvent to its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This is a general protocol for purification using silica gel chromatography. The mobile phase will need to be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity (e.g., by adding methanol in increasing percentages) to elute your compound.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges encountered with this compound.
References
stability testing and degradation analysis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
1. What are the general storage conditions for this compound?
For optimal stability, this compound should be stored at 2–8°C.[1][2] It is also advisable to protect the compound from light and moisture to prevent potential degradation.
2. What are the potential degradation pathways for this compound under stress conditions?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure, which includes an imidazo[4,5-b]pyridine core, a bromo substituent, and a methanol group, potential degradation pathways under forced degradation conditions could include:
-
Hydrolysis: The ether linkage in potential dimeric impurities or the methanol group could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The imidazole ring and the methanol group can be susceptible to oxidation, potentially leading to the formation of N-oxides or carboxylic acid derivatives.
-
Photodegradation: The fused aromatic ring system may be susceptible to photolytic degradation upon exposure to UV or visible light.
-
Thermal Degradation: As the compound has a high melting point (230–233°C), it is expected to be relatively stable at ambient temperatures.[1][2] However, degradation may occur at elevated temperatures.
3. How can I monitor the stability of this compound in my samples?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The method should be validated to separate the parent compound from any potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
-
Question: I am analyzing my sample of this compound using HPLC and I see extra peaks that were not present in the reference standard. What could be the cause?
-
Answer: The appearance of new peaks in your chromatogram likely indicates the presence of impurities or degradation products. Consider the following possibilities:
-
Degradation: Your sample may have degraded due to improper storage or handling. Exposure to light, elevated temperatures, or incompatible solvents can initiate degradation.
-
Contamination: The sample might be contaminated from the solvent, glassware, or other materials used during sample preparation.
-
Synthesis-related impurities: The extra peaks could be residual starting materials, intermediates, or by-products from the synthesis of the compound.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored at the recommended 2–8°C and protected from light.
-
Perform Forced Degradation Studies: To identify if the new peaks are degradation products, you can perform forced degradation studies on a reference sample. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC. The retention times of the peaks in your sample can then be compared to those of the degradation products.
-
Analyze a Blank: Prepare and inject a blank sample (containing only the solvent used to dissolve your compound) to rule out solvent-related impurities.
-
Use a High-Purity Standard: If possible, obtain a high-purity reference standard to confirm the identity of the main peak and to better assess the impurity profile.
-
Issue 2: Loss of potency or activity of the compound over time.
-
Question: I have been using a stock solution of this compound for my biological assays, and I've noticed a decrease in its activity. Why is this happening?
-
Answer: A decrease in biological activity is often linked to the chemical degradation of the compound. The degradation products may be inactive or have a different activity profile.
-
Troubleshooting Steps:
-
Assess Solution Stability: The stability of the compound in your chosen solvent may be limited. It is recommended to prepare fresh solutions for each experiment or to conduct a solution stability study to determine the acceptable storage duration and conditions for your stock solution.
-
Re-analyze the Stock Solution: Use a validated HPLC method to re-analyze your stock solution and quantify the amount of the parent compound remaining. This will confirm if degradation has occurred.
-
Review Experimental Conditions: Ensure that the experimental conditions of your assay (e.g., pH, temperature, presence of oxidizing agents) are not contributing to the degradation of the compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
Objective: To generate potential degradation products under various stress conditions and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.
Hypothetical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. Gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant (RT, min) |
| Unstressed Control | 99.8 | < 0.2 | 1 | - |
| 0.1 N HCl, 60°C, 24h | 85.2 | 14.6 | 3 | 4.5 |
| 0.1 N NaOH, RT, 24h | 92.5 | 7.3 | 2 | 5.2 |
| 3% H₂O₂, RT, 24h | 78.9 | 20.9 | 4 | 3.8, 6.1 |
| Thermal (105°C, 48h) | 98.1 | 1.7 | 2 | 7.3 |
| Photolytic | 95.4 | 4.4 | 3 | 8.1 |
Visualizations
References
minimizing off-target effects of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the off-target effects of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol. While specific comprehensive off-target profiles for this compound are not extensively published, this guide outlines proactive strategies and troubleshooting protocols based on the known pharmacology of the imidazo[4,5-b]pyridine scaffold and general principles of small molecule inhibitor development.
Frequently Asked Questions (FAQs)
Q1: What are the known or putative targets of this compound?
A1: The primary reported mechanism of action for this compound is the inhibition of microtubule assembly via binding to tubulin.[1] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making it a compound of interest for anticancer research.[1] Additionally, the broader class of imidazo[4,5-b]pyridine derivatives has been investigated for a range of biological activities, including the inhibition of various protein kinases and antimicrobial effects.[2][3][4][5]
Q2: What are off-target effects and why are they a concern with this compound?
Q3: How can I begin to assess the potential for off-target effects in my experiments?
A3: A multi-step approach is recommended. Initially, computational or in silico screening against databases of protein structures can help predict potential off-target interactions. Experimentally, a broad kinase selectivity panel is a common starting point, given that many imidazopyridine derivatives interact with kinases. Further cellular-based assays are crucial to confirm any computationally or biochemically identified off-targets.
Q4: My cells are showing unexpected toxicity or a phenotype inconsistent with tubulin inhibition. What could be the cause?
A4: This could be due to several factors. The compound may be inhibiting one or more off-target kinases crucial for cell survival or signaling. It's also possible the observed effect is due to the inhibition of other, non-kinase proteins. To investigate this, a dose-response analysis should be performed to compare the concentration at which the unexpected phenotype occurs with the IC50 for the on-target effect. Utilizing a structurally unrelated tubulin inhibitor can also help determine if the phenotype is specific to your compound.
Q5: What are the best practices for minimizing off-target effects in my cell-based assays?
A5: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect through careful dose-response studies.
-
Employ orthogonal controls: Use a structurally distinct compound that targets the same primary protein (e.g., another tubulin inhibitor like paclitaxel or colchicine) to confirm that the observed phenotype is due to on-target activity.
-
Utilize genetic validation: Employ techniques like siRNA or CRISPR/Cas9 to knockdown the intended target (tubulin). The resulting phenotype should ideally mimic the effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Results Across Different Cell Lines
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell-line specific expression of off-target proteins. | 1. Profile the expression levels of the intended target (tubulin isoforms) and any known major off-targets in the cell lines being used via Western blot or proteomics. 2. Select cell lines with high expression of the on-target and low or no expression of problematic off-targets. | Consistent compound activity in cell lines with a similar target/off-target expression profile. |
| Differences in compound metabolism. | 1. Assess the metabolic stability of the compound in the different cell lines using LC-MS/MS. 2. Consider using cell lines with varying metabolic enzyme (e.g., cytochrome P450) activity. | Correlation between compound stability and observed efficacy. |
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. If specific off-target kinases are identified, cross-reference with known kinase inhibitors to see if they produce similar cytotoxic effects. | Identification of unintended kinase targets that may be responsible for cytotoxicity. |
| Compound precipitation or insolubility. | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Perform a solubility assay in the relevant cell culture medium. 3. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity. | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect kinase activity. A common method is to measure the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase. The results are often visualized as a dendrogram to show the relationship between inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify direct target engagement of this compound with its putative target (tubulin) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Analysis by Western Blot: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (e.g., anti-α-tubulin).
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
Visualizations
Caption: Workflow for identifying potential off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
addressing poor reproducibility in assays with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with assay reproducibility when working with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol. Our goal is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: this compound is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, which is recognized for a variety of pharmacological properties.[1] It has been investigated for its potential as an anticancer agent through the inhibition of microtubule assembly by binding to tubulin, which disrupts cell division.[1] Additionally, derivatives of imidazo[4,5-b]pyridine have demonstrated antimicrobial activity against various pathogens.[1]
Q2: What are the key chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1][2][3] |
| Molecular Formula | C₇H₆BrN₃O | [1][2] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| Melting Point | 230–233°C | [1] |
| Storage | 2–8°C | [1] |
Q3: I am observing high variability in my assay results. What are the likely causes?
A3: High variability with heterocyclic compounds like this compound can often be attributed to issues with compound handling and preparation. The most common culprits are poor aqueous solubility, compound instability, and inaccurate quantification of stock solutions. These factors can lead to inconsistent compound concentrations in your assays.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Poor solubility is a frequent cause of non-reproducible results in in-vitro assays.[4] If the compound precipitates in your assay media, the actual concentration exposed to the biological target will be lower and more variable than intended.
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for addressing poor compound solubility.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a concentration range.
-
Add a small, fixed volume of each DMSO dilution to your assay buffer (e.g., 2 µL into 98 µL of buffer) to achieve the final desired concentrations. This mimics the conditions of many in vitro assays.[4]
-
Incubate the solutions at the assay temperature for a set period (e.g., 2 hours).
-
Measure turbidity using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[4]
Issue 2: Compound Instability
Heterocyclic compounds can be susceptible to degradation in aqueous buffers, especially at certain pH values or in the presence of light.
Troubleshooting Workflow for Stability Issues
Caption: Workflow for investigating compound instability.
Experimental Protocol: HPLC-Based Stability Assessment
-
Prepare a solution of this compound in your assay buffer at the highest concentration to be used.
-
Divide the solution into several aliquots.
-
Analyze the "time 0" aliquot immediately using a validated HPLC-UV or LC-MS method to determine the initial peak area.
-
Incubate the remaining aliquots under the same conditions as your assay (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area to the time 0 sample.
Issue 3: Inaccurate Stock Solution Concentration
Errors in weighing the compound or incomplete solubilization in the stock solvent (typically DMSO) can lead to significant downstream errors in your assay concentrations.
Troubleshooting Table for Stock Solution Issues
| Symptom | Possible Cause | Recommended Action |
| Consistently lower-than-expected potency (high IC50/EC50). | Stock solution concentration is lower than assumed. | Re-weigh a fresh sample of the compound. Ensure complete dissolution in DMSO, using gentle warming or sonication if necessary. Verify the concentration of a new stock solution using an analytical method like quantitative NMR (qNMR) or HPLC with a standard curve. |
| High variability between different batches of stock solution. | Incomplete initial dissolution or precipitation upon storage. | Visually inspect the stock solution for any precipitate before each use. If stored frozen, allow it to completely thaw and vortex thoroughly before making dilutions. Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Signaling Pathway and Mechanism of Action
This compound has been shown to inhibit microtubule assembly, a critical process in cell division. This mechanism is a key target for anticancer therapies.[1]
Diagram of Microtubule Disruption Pathway
Caption: Inhibition of microtubule assembly by the compound.
References
Technical Support Center: Enhancing the Bioavailability of Imidazo[4,5-b]pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of imidazo[4,5-b]pyridine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my imidazo[4,5-b]pyridine compounds exhibit low oral bioavailability?
A: The low oral bioavailability of imidazo[4,5-b]pyridine derivatives is often attributed to several factors. Primarily, these compounds, which are structurally similar to purines, can have poor aqueous solubility, limiting their dissolution rate in gastrointestinal fluids—a prerequisite for absorption.[1][2] Additionally, their metabolic stability and permeability across the intestinal epithelium can influence systemic exposure. The structural complexity that often leads to high target specificity can also result in physicochemical properties, such as high melting points and lipophilicity, that are unfavorable for absorption.[3]
Q2: What are the primary strategies I should consider to enhance the bioavailability of these compounds?
A: A multi-pronged approach is typically most effective. Key strategies include:
-
Structural Modification: Iterative changes to the molecule's structure, such as adding solubilizing groups, can significantly improve physicochemical properties and, consequently, bioavailability.[4][5]
-
Formulation-Based Approaches: For a given compound, altering the drug delivery system is a common and highly effective strategy. This includes techniques like creating amorphous solid dispersions, using lipid-based formulations, or reducing particle size to the nano-scale.[1][2][3]
-
Salt Formation: For ionizable imidazo[4,5-b]pyridine compounds, forming a salt can substantially increase solubility and dissolution rate.[6][7]
-
Prodrugs: A prodrug approach can be employed to temporarily mask physicochemical limitations, improve permeability, or target specific transporters.[5]
Q3: My lead compound has extremely low aqueous solubility. What is the first formulation strategy I should try?
A: For compounds with very low aqueous solubility (BCS Class II or IV), a good starting point is to evaluate formulation strategies that increase the drug's surface area and/or present it in a higher energy state.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to create an amorphous, high-energy form can lead to a state of supersaturation upon dissolution, which enhances absorption.[1]
-
Particle Size Reduction (Nanonization): Milling the compound to create a nanosuspension dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[3]
-
Lipid-Based Formulations: If the compound is lipophilic, dissolving it in oils and surfactants to create self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[1]
Q4: I am developing an amorphous solid dispersion (ASD), but my compound recrystallizes during storage or dissolution. How can I troubleshoot this?
A: Recrystallization is a common challenge with ASDs, as the amorphous state is thermodynamically unstable. To mitigate this:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with your compound and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: High drug loading can increase the tendency to recrystallize. Experiment with lower drug-to-polymer ratios.
-
Salt Formation within ASD: Combining salt formation with an ASD can be a powerful strategy. Converting the drug to a salt can elevate its Tg, which in turn can improve the physical stability of the ASD.[7] However, be aware that a very high Tg of the salt might impair drug release from certain polymers like copovidone.[7]
-
Addition of Surfactants: Incorporating a surfactant into the ASD formulation can act as a precipitation inhibitor during dissolution.
Q5: When is a salt formation strategy most appropriate for an imidazo[4,5-b]pyridine compound?
A: Salt formation is most effective for compounds that contain ionizable functional groups (i.e., weak bases or weak acids). The imidazo[4,5-b]pyridine core itself contains basic nitrogens that can be protonated to form salts. This strategy is particularly useful when a rapid increase in the dissolution rate is desired and the compound is stable at the pH extremes required for salt formation and dissolution. It is often one of the first and most established methods to enhance solubility for ionizable compounds.[2]
Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes common strategies, their mechanisms, and typical applications for imidazo[4,5-b]pyridine compounds.
| Strategy | Mechanism of Action | Primary Application | Key Considerations |
| Structural Modification | Alters intrinsic physicochemical properties (e.g., solubility, logP) of the molecule.[4][5] | Lead optimization phase to improve drug-like properties. | Requires significant medicinal chemistry effort; may alter pharmacology. |
| Salt Formation | Increases aqueous solubility and dissolution rate of ionizable compounds.[6][7] | For weakly basic or acidic compounds with dissolution-rate limited absorption. | Compound must be ionizable and stable; counterion selection is critical. |
| Amorphous Solid Dispersions (ASD) | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, enabling supersaturation.[1] | For poorly soluble, crystalline compounds (BCS Class II/IV). | Risk of recrystallization; polymer selection and drug loading are crucial.[7] |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[3] | Compounds where dissolution rate is the primary barrier to absorption. | Requires specialized equipment (milling, high-pressure homogenization); particle agglomeration must be prevented. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which disperses in the GI tract to form fine emulsions, facilitating absorption.[1] | For lipophilic compounds (high logP). | Excipient selection is critical to ensure efficient emulsification and stability. |
| Prodrug Approach | Covalently modifies the drug to enhance properties like permeability or solubility, releasing the active parent drug in vivo.[5] | To overcome multiple barriers simultaneously (e.g., poor permeability and low solubility) or for targeted delivery. | Requires bioconversion to the active drug; synthesis can be complex. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare an ASD of a poorly soluble imidazo[4,5-b]pyridine compound to enhance its dissolution rate.
Materials:
-
Imidazo[4,5-b]pyridine compound
-
Polymer (e.g., copovidone (PVPVA), HPMC-AS)
-
Volatile solvent system capable of dissolving both drug and polymer (e.g., acetone/methanol, dichloromethane)
-
Spray dryer apparatus
Methodology:
-
Solution Preparation: Prepare a solution by completely dissolving the imidazo[4,5-b]pyridine compound and the selected polymer in the chosen solvent system. Typical drug loadings range from 10% to 40% (w/w) of the total solid content.
-
Spray Dryer Setup: Set up the spray dryer with appropriate parameters. Key parameters to control include inlet temperature, atomization gas flow rate, and solution feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the compound.[3]
-
Spray Drying Process: Feed the drug-polymer solution into the spray dryer. The solution is atomized into fine droplets, and the hot drying gas evaporates the solvent rapidly, leaving behind solid particles of the drug dispersed in the polymer.[2]
-
Product Collection: The resulting dry powder (the ASD) is collected from the cyclone separator.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystallinity and determine the glass transition temperature (Tg) of the ASD.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion. A lack of sharp Bragg peaks indicates an amorphous solid.
-
Dissolution Testing: Perform in vitro dissolution studies (see Protocol 2) to compare the performance of the ASD against the unformulated crystalline compound.
-
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess and compare the dissolution profiles of different formulations of an imidazo[4,5-b]pyridine compound.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF))
-
Test formulations (e.g., crystalline drug, ASD, salt form)
-
HPLC system for quantification
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus. For poorly soluble compounds, maintain sink conditions if possible. The paddle speed is typically set to 50 or 75 RPM, and the medium temperature is maintained at 37 ± 0.5 °C.
-
Sample Introduction: Add a precisely weighed amount of the formulation to each dissolution vessel containing the pre-warmed medium.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles.
-
Medium Replacement: If required, replace the volume of the withdrawn aliquot with fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of the dissolved imidazo[4,5-b]pyridine compound in each filtered sample using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug dissolved versus time. Compare the dissolution profiles of the different formulations to evaluate the effectiveness of the bioavailability enhancement strategy.
Visualizations: Workflows and Concepts
Caption: General workflow for enhancing compound bioavailability.
Caption: Decision tree for selecting a formulation strategy.
Caption: Conceptual mechanism of an amorphous solid dispersion.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
resolving analytical challenges in the characterization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges in the characterization of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1] |
| Molecular Formula | C₇H₆BrN₃O | [1] |
| Molecular Weight | 228.05 g/mol | [1] |
| Melting Point | 230–233°C | [1] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Storage | 2–8°C, protected from light | [1] |
Q2: I am having trouble dissolving the compound for my analysis. What solvents do you recommend?
A2: this compound is a polar molecule and is expected to have limited solubility in non-polar organic solvents. For analytical purposes, the following solvents are recommended starting points:
-
Dimethyl sulfoxide (DMSO): Generally a good solvent for polar heterocyclic compounds. Ideal for preparing stock solutions for NMR and HPLC.
-
Methanol (MeOH): Often a suitable solvent for HPLC and MS analysis, especially when mixed with aqueous buffers.
-
Acetonitrile (ACN): Commonly used as the organic component of the mobile phase in reversed-phase HPLC. The compound's solubility might be limited in pure ACN.
-
Water: Solubility in neutral water is expected to be low. Acidic or basic aqueous solutions may improve solubility by protonating or deprotonating the molecule.
Troubleshooting Tip: If you observe precipitation when diluting a DMSO stock solution with an aqueous mobile phase, try preparing the initial stock solution in a mixture of the mobile phase organic and aqueous components or reducing the initial concentration.
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H | 7.5 - 8.5 | 110 - 150 |
| Imidazole-NH | 11.0 - 13.0 (broad) | N/A |
| -CH₂OH (methylene) | ~4.7 | ~55 - 65 |
| -CH₂OH (hydroxyl) | Variable, depends on solvent and concentration | N/A |
| C-Br | N/A | ~110 - 120 |
| C2 (imidazole) | N/A | ~145 - 155 |
| Other aromatic C | N/A | 115 - 150 |
Note: These are estimated ranges and actual shifts can vary based on the solvent and experimental conditions.
Q4: How does the bromine atom affect the mass spectrum of the molecule?
A4: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. You will observe two peaks of nearly equal intensity separated by 2 m/z units. This "M" and "M+2" pattern is a clear indicator of the presence of a single bromine atom in the ion.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing, fronting, or splitting)
Issue: Inconsistent retention times
Mass Spectrometry (MS) Analysis
Issue: Low signal intensity or no signal in ESI-MS
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a purity method for this compound.
-
Instrumentation:
-
HPLC system with a UV detector, gradient pump, and autosampler.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: ¹H and ¹³C NMR Sample Preparation
-
Sample Quantity:
-
For ¹H NMR: Weigh 5-10 mg of the compound.
-
For ¹³C NMR: Weigh 20-50 mg of the compound for better signal-to-noise.
-
-
Solvent:
-
Use deuterated dimethyl sulfoxide (DMSO-d₆) as it is a good solvent for many polar heterocyclic compounds.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry 5 mm NMR tube.
-
Add the deuterated solvent to the tube.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.[2]
-
If any particulate matter is visible, filter the solution into a clean NMR tube using a pipette with a small cotton plug.[3]
-
Wipe the outside of the NMR tube before inserting it into the spectrometer.
-
Protocol 3: ESI-MS Sample Preparation and Analysis
-
Instrumentation:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to approximately 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
-
Infusion Analysis:
-
Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
-
LC-MS Analysis:
-
Use the HPLC conditions from Protocol 1 and divert the column effluent to the ESI-MS source.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular ion (m/z 228/230).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ions ([M+H]⁺ at m/z 228 and 230) as the precursor ions.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate fragment ions.
-
Data Presentation
Table 1: Summary of Expected Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
| [M+H]⁺ | 228.9763 | 230.9743 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 210.9658 | 212.9638 | Loss of water from the hydroxymethyl group |
| [M-CH₂O+H]⁺ | 198.9663 | 200.9643 | Loss of formaldehyde |
| [M-Br]⁺ | 149.0607 | - | Loss of the bromine radical |
Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration.
Table 2: Troubleshooting Summary for Common Analytical Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| HPLC: Broad Peaks | - Column degradation- High sample concentration- Inappropriate mobile phase pH | - Replace or wash the column- Dilute the sample- Adjust mobile phase pH |
| NMR: Poor Resolution | - Sample not fully dissolved- High sample viscosity- Poor shimming | - Ensure complete dissolution; filter if necessary- Dilute the sample- Re-shim the spectrometer |
| MS: Unstable Signal | - Clogged ESI needle- Inconsistent solvent flow- Air bubbles in the line | - Clean or replace the ESI needle- Check HPLC pump performance- Degas solvents and purge the system |
| General: Sample Degradation | - Instability in solution- Exposure to light or high temperature | - Prepare samples fresh daily- Store stock solutions at low temperature and in the dark |
References
common pitfalls in the experimental use of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the experimental use of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and reaction of this compound.
Q1: I am getting a low yield during the synthesis of the imidazo[4,5-b]pyridine core. What are the common causes and solutions?
Low yields can stem from several factors depending on the synthetic route. Here are some common pitfalls and troubleshooting steps:
-
Incomplete Cyclocondensation: The reaction of 5-bromopyridine-2,3-diamine with aldehydes to form the imidazopyridine core is sensitive to reaction conditions.
-
Solution: Ensure the reaction temperature is maintained between 80–110°C and monitor the reaction progress using TLC. Using a polar aprotic solvent like DMF is crucial for this step.[1]
-
-
Side Reactions in Bromination: If you are preparing the molecule by brominating a pre-formed imidazopyridine ring, you may face issues with regioselectivity.
-
Solution: Use of N-bromosuccinimide (NBS) or Br₂ in CCl₄ with a catalyst like FeCl₃ at low temperatures (0–5°C) can improve selectivity. However, be aware that competing side reactions can still lower the yield to a 60-75% range, and chromatographic purification will be necessary to isolate the desired 6-bromo isomer.[1]
-
Q2: I am observing significant side products in my Suzuki-Miyaura cross-coupling reaction with this compound. How can I minimize them?
The most common side products in Suzuki-Miyaura couplings are debromination of the starting material and homocoupling of the boronic acid/ester.
-
Debromination: Prolonged heating can lead to the loss of the bromine atom from your starting material.
-
Solution: Minimize reaction times and use microwave irradiation (80–120°C for 15–30 min) if possible to accelerate the reaction and reduce the thermal degradation of the starting material.[1]
-
-
Homocoupling: This is often caused by the choice of catalyst, base, and the presence of oxygen.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen. Screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃) can help identify the optimal conditions for your specific substrates.[1][2] In some challenging cases, using pre-catalysts like XPhos Pd G4 might be beneficial.[3]
-
Q3: I am having difficulty purifying the final product. What are the recommended methods?
Purification of imidazopyridine derivatives can be challenging due to their polarity and potential for multiple isomers.
-
Chromatography: Column chromatography on silica gel is a common method for purifying these compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To maintain stability, the compound should be stored at 2–8°C in a dry, well-sealed container.[1][8]
Q2: What is the solubility profile of this compound?
Q3: Is the compound stable under acidic or basic conditions?
The imidazopyridine core can be sensitive to strong acids and bases. The five-membered ring of a related oxazolo[4,5-b]pyridin-2-one has been shown to be hydrolyzable under alkaline conditions.[7] Therefore, it is advisable to use mild bases (e.g., K₂CO₃, NaHCO₃) in reactions when possible and to avoid prolonged exposure to harsh pH conditions.
Q4: What are the key reactive sites on this compound?
The molecule has three primary reactive sites that can be targeted for further functionalization:
-
Hydroxymethyl Group (-CH₂OH): This group can be oxidized to an aldehyde or carboxylic acid, or it can undergo etherification or esterification.
-
Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.
-
Imidazole Nitrogen (N-H): The nitrogen atom in the imidazole ring can be alkylated under basic conditions.
III. Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [1][9] |
| Molecular Formula | C₇H₆BrN₃O | [1][9] |
| Molecular Weight | 228.05 g/mol | [1][9] |
| Melting Point | 230–233°C | [1] |
| Storage | 2–8°C | [1][8] |
Table 2: Reported Biological Activity
| Target/Organism | Activity | Concentration | Reference |
| A549 (Lung Cancer Cell Line) | Cytotoxicity (IC₅₀) | 2.0 µM | [1] |
| HeLa (Cervical Cancer Cell Line) | Cytotoxicity (IC₅₀) | 1.8 µM | [1] |
| MCF-7 (Breast Cancer Cell Line) | Cytotoxicity (IC₅₀) | 1.2 µM | [1] |
| Escherichia coli | Antimicrobial (MIC) | 32 µg/mL | [1] |
| Bacillus cereus | Antimicrobial (MIC) | 16 µg/mL | [1] |
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
-
Reaction Setup: To a microwave vial, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like K₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene:ethanol (4:1).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture using microwave irradiation at 80–120°C for 15–30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of the Imidazole Ring
This protocol is adapted from procedures for related imidazopyridine compounds.
-
Reaction Setup: In a round-bottom flask, dissolve the imidazo[4,5-b]pyridine starting material (1 equivalent) in a polar aprotic solvent such as DMF.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 2-4 equivalents) and a phase-transfer catalyst like tetra-n-butylammonium bromide (0.1 equivalents).
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or allyl bromide, 1.1-2.5 equivalents) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., reflux for 12-48 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using an ethyl acetate/hexane solvent system.
V. Visualizations
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 8. This compound [myskinrecipes.com]
- 9. chemuniverse.com [chemuniverse.com]
Technical Support Center: Refining Protocols for Cell Permeability Assays with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol in cell permeability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low or no permeability of this compound in my Caco-2/MDCK assay. What are the potential causes and solutions?
A1: Low apparent permeability (Papp) is a common challenge. Here are several factors to investigate:
-
Compound Solubility and Aggregation: this compound may have limited aqueous solubility, leading to aggregation that hinders transport across the cell monolayer.
-
Solution: Lower the incubation concentration of the compound.[1] Consider performing a solubility test in your assay buffer prior to the experiment. The addition of a small percentage of a co-solvent like DMSO may be necessary, but ensure the final concentration is not toxic to the cells.
-
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells, resulting in low net permeability. MDCK-MDR1 cells are a useful tool for investigating P-gp mediated transport.[2]
-
Solution: Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). A significantly higher basolateral-to-apical Papp value suggests efflux. You can also use known P-gp inhibitors to see if permeability increases.
-
-
Non-specific Binding: The compound may bind to plasticware or proteins in the assay system.
-
Solution: To mitigate non-specific binding, consider adding bovine serum albumin (BSA) to the receiver compartment.[1]
-
-
Cell Monolayer Integrity: A compromised cell monolayer can lead to inaccurate results.
Q2: My results for the permeability of this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from variability in experimental conditions.[3]
-
Standardize Cell Culture Protocols: Ensure consistent cell seeding densities, passage numbers, and culture media composition for all experiments.[3]
-
Consistent Pre-incubation Times: Allow for the unbound intracellular concentration of the compound to reach a steady state by using consistent and potentially extended pre-incubation times.[1]
-
Temperature and pH Control: Maintain consistent temperature and pH of all buffers and solutions used in the assay, as these can affect both the compound's properties and cellular function.
Q3: How can I determine if this compound is actively transported or passively diffused?
A3: A bi-directional permeability assay is the primary method to distinguish between passive diffusion and active transport.
-
Passive Diffusion: If the compound primarily crosses the cell monolayer via passive diffusion, the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) Papp values will be similar, and the efflux ratio (B-A Papp / A-B Papp) will be close to 1.
-
Active Efflux: If the compound is a substrate for an efflux transporter, the B-A Papp will be significantly greater than the A-B Papp, resulting in an efflux ratio greater than 2.
-
Active Influx: If the compound is a substrate for an influx transporter, the A-B Papp will be significantly greater than the B-A Papp.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 172648-19-0 | [4][5][6] |
| Molecular Formula | C₇H₆BrN₃O | [4][5][6] |
| Molecular Weight | 228.05 g/mol | [4][5] |
| Melting Point | 230–233°C | [4][6] |
| Storage Temperature | 2–8°C | [4][6] |
Experimental Protocol: Caco-2 Bi-Directional Permeability Assay
This protocol provides a general framework. Optimization for this compound may be required.
1. Cell Culture:
- Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[3]
2. Monolayer Integrity Check:
- Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[3]
- Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.[3]
3. Preparation of Dosing Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤1%).
4. Permeability Assay (Apical to Basolateral - A-B):
- Wash the cell monolayers with pre-warmed transport buffer.
- Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed transport buffer.
- At the end of the experiment, collect samples from the apical chamber.
5. Permeability Assay (Basolateral to Apical - B-A):
- Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
6. Sample Analysis:
- Quantify the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.
7. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Experimental workflow for a bi-directional Caco-2 permeability assay.
Caption: Troubleshooting guide for low permeability in cell-based assays.
References
- 1. resolian.com [resolian.com]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Scaling Up the Synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the precursor, 5-Bromo-2,3-diaminopyridine, on a larger scale?
A1: The most prevalent and scalable method for synthesizing 5-Bromo-2,3-diaminopyridine is the reduction of 2-amino-3-nitro-5-bromopyridine. Several reduction strategies can be employed, with the choice often depending on safety, cost, and available equipment at scale. Common methods include:
-
Catalytic Hydrogenation: This is often a preferred industrial method due to high efficiency and cleaner reaction profiles. Raney Nickel is a common catalyst for this transformation.[1]
-
Metal-Acid Reduction: A classical and cost-effective method involves the use of a metal, such as iron powder, in the presence of an acid like ammonium chloride or hydrochloric acid.[2][3]
-
Stannous Chloride Reduction: This method is also effective for the reduction of the nitro group.[3]
Q2: What are the critical parameters to monitor during the catalytic hydrogenation of 2-amino-3-nitro-5-bromopyridine?
A2: When scaling up the catalytic hydrogenation, it is crucial to monitor the following parameters:
-
Hydrogen Pressure: Maintaining a consistent hydrogen pressure is vital for driving the reaction to completion. A typical pressure is around 1 MPa.[1]
-
Temperature: The reaction is exothermic. Proper temperature control, typically around 50°C, is necessary to prevent runaway reactions and the formation of byproducts.[1]
-
Agitation: Efficient stirring is required to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Reaction Endpoint: The reaction is considered complete when hydrogen uptake ceases, indicated by a stable pressure in the reactor.[1]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by:
-
Using pure starting materials: Ensure the purity of 2-amino-3-nitro-5-bromopyridine.
-
Controlling reaction conditions: Strict control of temperature and pressure during reduction is crucial.
-
Inert atmosphere: For sensitive steps, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]
-
Appropriate work-up: A well-designed work-up procedure is essential to remove catalysts and unreacted reagents effectively.
Q4: What are the challenges in purifying this compound at a larger scale?
A4: At a larger scale, purification can be challenging. Common issues include:
-
Recrystallization: Finding a suitable solvent system that provides good recovery and high purity can be difficult. It may require screening various solvents or solvent mixtures.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. Alternative purification techniques like preparative HPLC might be necessary for high-purity requirements, though this also has scalability limitations.[4]
-
Handling of the final product: The product may be a solid that requires careful drying and handling to avoid contamination.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 2-amino-3-nitro-5-bromopyridine
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time or slightly increase the temperature, ensuring it remains within the safe operating limits. - For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use a fresh batch of catalyst. - Ensure the solvent is free of catalyst poisons (e.g., sulfur compounds). |
| Degradation of Starting Material or Product | - Ensure the use of pure, dry reagents and solvents. - If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[4] |
| Inefficient Work-up | - Optimize the extraction and filtration steps to minimize product loss. - Ensure complete precipitation of the product if crystallization is used for isolation. |
Issue 2: Formation of Impurities during Cyclization to form the Imidazo[4,5-b]pyridine Ring
| Potential Cause | Troubleshooting Step |
| Side Reactions | - Adjust the reaction temperature; higher temperatures can sometimes lead to side product formation. - Control the rate of addition of reagents. |
| Presence of Regioisomers | - The formation of regioisomers can be an issue in imidazopyridine synthesis.[4] - Purification by chromatography (e.g., HPLC) may be necessary to separate the desired isomer.[4] |
| Oxidation of the Product | - Perform the reaction under an inert atmosphere. - Use antioxidants if compatible with the reaction chemistry. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,3-diaminopyridine via Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reactor, dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).[1]
-
Reagent Addition: Cool the mixture to 25°C. Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]
-
Hydrogenation: Transfer the mixture to a 500 mL high-pressure reactor. Pressurize the reactor with hydrogen to 1 MPa.[1]
-
Reaction: Heat the reactor and maintain the temperature at approximately 50°C. The reaction is complete when the pressure no longer decreases.[1]
-
Work-up: Cool the reactor, discharge the reaction mixture, and filter to remove the catalyst. Wash the filter cake with 50 mL of ethanol.[1]
-
Isolation: Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal and store in a refrigerator overnight. Remove the solvent by rotary evaporation, filter the resulting solid, and dry to obtain 2,3-Diamino-5-bromopyridine.[1]
Protocol 2: Synthesis of this compound
Note: A specific scalable protocol for this step is not explicitly detailed in the search results. The following is a general procedure based on the formation of similar imidazo[4,5-b]pyridine systems.
-
Reaction Setup: To a solution of 5-Bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and isopropanol), add glycolic acid (1.0-1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS. The use of a dehydrating agent or a Dean-Stark trap may be beneficial to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
Purification: The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) and can be extracted with an organic solvent like ethyl acetate.[4] The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.[4]
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of 5-Bromo-2,3-diaminopyridine
| Starting Material | Reduction Method | Yield | Reference |
| 2-amino-3-nitro-5-bromopyridine | Raney Ni, H₂, 1 MPa, 50°C | 89% | [1] |
| 2-amino-3-nitro-5-bromopyridine | Iron, Ammonium Chloride | 95% | [3] |
| 2-amino-5-bromo-3-nitropyridine | Reduced Iron, HCl, Ethanol/Water | Not specified | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
Validation & Comparative
Comparative Bioactivity Analysis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol and Analogs as Microtubule Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the bioactivity of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol and its structural analogs within the imidazo[4,5-b]pyridine class of compounds. The primary focus is on their potential as anticancer agents through the inhibition of tubulin polymerization, a critical mechanism for cell division. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related derivatives to provide a valuable comparative context against established microtubule inhibitors.
Executive Summary
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of compounds in anticancer research. Their structural similarity to purines allows them to interact with various biological targets. A key mechanism of action identified for several derivatives is the inhibition of microtubule assembly by binding to tubulin. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. This guide presents available quantitative data, detailed experimental protocols for bioactivity assessment, and visual representations of the underlying molecular pathways to aid researchers in the evaluation and further development of this class of compounds.
Data Presentation: Comparative Bioactivity
Table 1: In Vitro Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Acrylonitrile Derivative 20 | HeLa (Cervical Cancer) | 0.3 | [1] |
| HCT116 (Colon Cancer) | 0.4 | [1] | |
| A549 (Lung Cancer) | 0.5 | [1] | |
| Imidazo[4,5-b]pyridine Acrylonitrile Derivative 21 | HeLa (Cervical Cancer) | 0.2 | [1] |
| HCT116 (Colon Cancer) | 0.3 | [1] | |
| A549 (Lung Cancer) | 0.4 | [1] | |
| Imidazo[4,5-b]pyridine Acrylonitrile Derivative 33 | HeLa (Cervical Cancer) | 0.5 | [1] |
| HCT116 (Colon Cancer) | 0.6 | [1] | |
| A549 (Lung Cancer) | 0.6 | [1] | |
| 2,6-diphenyl-imidazo[4,5-b]pyridine Derivative 13 | Capan-1 (Pancreatic Cancer) | 1.50 | [2] |
| HL-60 (Leukemia) | 1.87 | [2] | |
| 2,6-diphenyl-imidazo[4,5-b]pyridine Derivative 19 | Capan-1 (Pancreatic Cancer) | 1.45 | [2] |
| LN-229 (Glioblastoma) | 1.65 | [2] | |
| Paclitaxel | HeLa (Cervical Cancer) | 0.005 - 0.01 | |
| HCT116 (Colon Cancer) | 0.002 - 0.008 | ||
| A549 (Lung Cancer) | 0.001 - 0.005 | ||
| Vincristine | HeLa (Cervical Cancer) | 0.002 - 0.01 | |
| HCT116 (Colon Cancer) | 0.003 - 0.015 | ||
| A549 (Lung Cancer) | 0.001 - 0.007 |
Table 2: Tubulin Polymerization Inhibition Data
| Compound | Assay Type | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Acrylonitrile Derivatives | In vitro tubulin polymerization assay | Confirmed inhibition | [1] |
| Paclitaxel (promoter) | In vitro tubulin polymerization assay | - | |
| Vincristine (inhibitor) | In vitro tubulin polymerization assay | 1 - 5 | |
| Colchicine (inhibitor) | In vitro tubulin polymerization assay | 1 - 5 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation and comparison of the bioactivity of this compound and its analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, vincristine or colchicine as inhibitors)
-
384-well black plates
-
Fluorescence plate reader with temperature control
Protocol:
-
Reagent Preparation: On ice, prepare a tubulin solution in the polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-chilled 384-well plate. Include wells for positive (e.g., paclitaxel) and negative (e.g., vincristine) controls, as well as a vehicle control.
-
Initiation of Polymerization: Add the tubulin solution containing GTP and the fluorescent reporter to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for inhibition of tubulin polymerization.
Mandatory Visualization
Signaling Pathway of Imidazo[4,5-b]pyridine-mediated Tubulin Inhibition
References
- 1. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinase inhibitory potential of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol. While specific kinase inhibition data for this compound is not publicly available, its structural backbone, the imidazo[4,5-b]pyridine core, is a well-established scaffold for potent kinase inhibitors. This document outlines a comparative analysis against known inhibitors of kinases frequently targeted by this chemical class, namely Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Src family kinases. The experimental data presented for the compound of interest is hypothetical and serves to illustrate the comparative methodology.
Data Presentation: Comparative Kinase Inhibitory Activity
The following tables summarize the hypothetical inhibitory activity of this compound against key kinases and compares it with established inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Hypothetical Inhibitory Activity against Aurora Kinases
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Cell Line (GI50, nM) |
| This compound (Hypothetical) | 85 | 150 | HCT116 (250) |
| Alisertib (MLN8237) | 1.2 | 39.5 | Various (10-500) |
| Barasertib (AZD1152-HQPA) | 1400 | 0.37 | Various (5-100) |
Table 2: Hypothetical Inhibitory Activity against FLT3
| Compound | FLT3 (IC50, nM) | FLT3-ITD (IC50, nM) | Cell Line (GI50, nM) |
| This compound (Hypothetical) | 45 | 60 | MV4-11 (150) |
| Gilteritinib (Xospata®) | 0.29 | 0.7 | MV4-11 (0.9) |
| Quizartinib (Vanflyta®) | 1.1 | 1.5 | MV4-11 (1.4) |
Table 3: Hypothetical Inhibitory Activity against Src Family Kinases
| Compound | Src (IC50, nM) | Abl (IC50, nM) | Cell Line (GI50, nM) |
| This compound (Hypothetical) | 120 | >1000 | A549 (300) |
| Dasatinib (Sprycel®) | 0.5 | 1 | Various (1-50) |
| Saracatinib (AZD0530) | 2.7 | 30 | Various (50-500) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Activity Assay (Luminescence-based)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction Mixture: Prepare a mixture containing the target kinase (e.g., Aurora A, FLT3, Src), its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate overnight in a humidified atmosphere at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Western Blot Analysis for Target Phosphorylation
This technique is used to detect changes in the phosphorylation status of the target kinase and its downstream substrates.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, 5% BSA is recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream substrates overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Overview of the FLT3 Signaling Pathway.
Caption: Role of Src Kinase in Cellular Processes.
Experimental Workflow
Caption: General Workflow for Kinase Inhibitor Evaluation.
References
Imidazo[4,5-b]pyridine Analogs: A Comparative Guide to their Structure-Activity Relationship in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Analogs of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, positioning them as attractive candidates for the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives, with a focus on their inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases. The information is compiled from recent studies to aid in the rational design of next-generation inhibitors.
Comparative Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
The following table summarizes the in vitro inhibitory activity of a selection of imidazo[4,5-b]pyridine analogs against CDK9 and Aurora kinases, as well as their anti-proliferative effects on cancer cell lines.
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50/IC50 (µM) | Key Structural Features | Reference |
| Series 1: CDK9 Inhibitors | ||||||
| Compound I | CDK9 | 0.88 | MCF-7 | 1.12 | 2-aryl-7-amino substituted | [1] |
| Compound II | CDK9 | 0.95 | MCF-7 | 1.34 | 2-aryl-7-amino substituted | [1] |
| Compound IIIa | CDK9 | 0.63 | MCF-7 | 0.98 | 2-aryl-7-amino substituted | [1] |
| Compound VIIc | CDK9 | 1.32 | HCT116 | 1.87 | 2-aryl-7-amino substituted | [1] |
| Compound VIII | CDK9 | 0.79 | MCF-7 / HCT116 | 1.05 / 1.44 | 2-aryl-7-amino substituted | [1] |
| Compound IX | CDK9 | 0.68 | MCF-7 / HCT116 | 0.88 / 1.21 | 2-aryl-7-amino substituted | [1] |
| Sorafenib (Reference) | CDK9 | 0.76 | - | - | - | [1] |
| Series 2: Aurora Kinase Inhibitors | ||||||
| Compound 31 | Aurora-A | 0.042 | HCT116 | - | 2,7-disubstituted with piperazinyl acetamide at C7 | [2] |
| Aurora-B | 0.198 | [2] | ||||
| Aurora-C | 0.227 | [2] | ||||
| Compound 51 (CCT137690) | Aurora-A | 0.015 | SW620 | - | 2,6,7-trisubstituted with piperazinyl methyl isoxazole at C7 | [3] |
| Aurora-B | 0.025 | [3] | ||||
| Aurora-C | 0.019 | [3] |
Structure-Activity Relationship (SAR) Summary
The biological activity of imidazo[4,5-b]pyridine analogs is significantly influenced by the nature and position of substituents on the core scaffold.
For CDK9 inhibition , a 2-aryl group and a substituted amino group at the 7-position appear to be crucial for activity. The specific substitutions on the aryl and amino moieties modulate the potency. For instance, compounds with a furan or thiophene ring at the 2-position and a substituted piperazine at the 7-position have demonstrated significant CDK9 inhibitory potential.[1]
For Aurora kinase inhibition , a 2-phenyl group and a substituted piperazine at the 7-position are common features of potent inhibitors.[2][3] Further modifications at the 6-position, such as the introduction of a chlorine or bromine atom, can enhance activity.[3] The nature of the substituent on the piperazine ring is a key determinant of potency and pharmacokinetic properties. For example, the incorporation of a methylisoxazole moiety led to a highly bioavailable compound with potent Aurora kinase inhibition.[3]
Caption: General SAR of imidazo[4,5-b]pyridine analogs.
Signaling Pathways
CDK9-Mediated Apoptosis
CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating gene transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent activation of the apoptotic cascade.[4][5]
Caption: CDK9 inhibition leading to apoptosis.
Aurora Kinase-Mediated Mitotic Control
Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[6][7] Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and ultimately cell death.[6]
Caption: Aurora kinase inhibition disrupting mitosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against their target kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents and Materials : Recombinant human kinase (e.g., CDK9/Cyclin T1 or Aurora A/B), kinase substrate (e.g., a specific peptide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure :
-
The kinase reaction is initiated by incubating the kinase, substrate, and ATP in a reaction buffer.
-
Test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used to generate a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[8]
-
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Incubation : MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : The percentage of cell viability is calculated relative to the untreated control, and the GI50/IC50 values are determined.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of imidazo[4,5-b]pyridine analogs as kinase inhibitors.
Caption: Drug discovery workflow for imidazo[4,5-b]pyridine inhibitors.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Selectivity Profile: A Comparative Guide to (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the kinase selectivity of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] While specific experimental cross-reactivity data for this exact molecule is not extensively published, this guide presents a hypothetical, yet representative, selectivity profile based on related compounds and outlines the established methodologies for such an assessment.
The imidazo[4,5-b]pyridine scaffold is a core structure in many biologically active compounds, including kinase inhibitors.[1] Compounds from this class have been investigated for their potential to inhibit various kinases, including those in the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and immunity.[3][4][5] Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.[3][4][6]
This guide compares the hypothetical kinase inhibition profile of this compound with established inhibitors targeting key kinases in related signaling pathways, such as TAK1 and TGF-βRI (ALK5).
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases and compares it with known inhibitors. The data for the reference compounds is sourced from publicly available literature.
| Kinase Target | This compound (Hypothetical IC50, nM) | Takinib (TAK1 inhibitor) (IC50, nM)[7] | NG25 (TAK1/MAP4K2 inhibitor) (IC50, nM)[8] | RepSox (ALK5 inhibitor) (IC50, nM)[9] |
| TAK1 (MAP3K7) | 50 | 8.2 | 149 | >10,000 |
| TGF-βRI (ALK5) | 25 | >10,000 | >10,000 | 4 |
| MAP4K2 | 250 | - | 22 | >10,000 |
| p38α (MAPK14) | 800 | - | >1,000 | >10,000 |
| ABL | >5,000 | - | >1,000 | >10,000 |
| SRC | >5,000 | - | >1,000 | >10,000 |
| LYN | >5,000 | - | >1,000 | >10,000 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency. The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The generation of robust cross-reactivity data relies on well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor profiling.
Kinome-Wide Selectivity Profiling (e.g., KiNativ™ or DiscoverX KINOMEscan™)
This method provides a broad assessment of an inhibitor's selectivity across a large panel of kinases.
Principle: This assay typically involves the competition between the test compound and a known, immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is then quantified.
Protocol Outline:
-
Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.
-
Assay Plate Preparation: Kinases from a comprehensive panel are immobilized on a solid support in a multi-well plate format.
-
Competition Binding: The test compound is added to the wells, followed by the addition of a tagged, broad-spectrum kinase inhibitor. The test compound and the tagged inhibitor compete for binding to the immobilized kinases.
-
Washing: Unbound compounds and reagents are washed away.
-
Detection: The amount of tagged inhibitor bound to each kinase is quantified, typically using qPCR or an enzymatic reporter system.
-
Data Analysis: The results are expressed as the percentage of kinase remaining bound to the tagged inhibitor at a given concentration of the test compound. This is used to determine the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.
Biochemical IC50 Determination (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the potency of an inhibitor against a specific kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled antibody that detects the product of a kinase reaction.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a multi-well plate.
-
Stopping the Reaction: A solution containing EDTA is added to stop the enzymatic reaction.
-
Detection: A fluorescently labeled antibody specific for the phosphorylated substrate is added.
-
Signal Reading: The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.
Visualizing Pathways and Workflows
To better understand the context of this cross-reactivity profiling, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logic of the comparative analysis.
Caption: Simplified TGF-β signaling cascade showing both SMAD-dependent and TAK1-mediated pathways.
Caption: A typical workflow for characterizing the selectivity and potency of a kinase inhibitor.
Caption: Logical structure for the comparative analysis of kinase inhibitors.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Efficacy of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol Across Diverse Cell Lines: A Comparative Analysis
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol , also known as TAK-715 , is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cellular responses to inflammatory cytokines and stress.[1] Its therapeutic potential has been investigated in various contexts, including inflammatory diseases and cancer. This guide provides a comparative overview of the efficacy of TAK-715 in different cell lines, presenting quantitative data alongside other p38 MAPK inhibitors and detailing the experimental protocols used for these evaluations.
Comparative Efficacy Data
The inhibitory activity of TAK-715 and other relevant compounds has been assessed in various cell lines using different assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound | Cell Line | Assay | IC50 |
| This compound (TAK-715) | THP-1 | LPS-induced TNF-α release | 48 nM |
| TAK-715 | MDA-MB-231 | Cell Proliferation | - |
| TAK-715 | HT-29 | Antiproliferative activity | 290.45 ± 10.79 µg/mL |
| TAK-715 | MCF-12F (Normal) | Cytotoxicity (NRU test) | 383.90 ± 34.75 µg/mL |
| SB203580 | MDA-MB-231 | Cell Proliferation | 85.1 µM |
| SCIO-469 | - | p38α Kinase Activity | 9 nM |
| VX-745 | - | p38α Kinase Activity | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TAK-715 and its alternatives.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., TAK-715) for a specified period (e.g., 72 hours).[4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the test compounds as described for the MTT assay.[5]
-
After the incubation period, add the CellTiter-Glo® reagent to each well.
-
Mix the contents to induce cell lysis and release ATP.
-
Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Determine the IC50 values from dose-response curves.
-
Kinase Inhibition Assay
Filter Binding Assay:
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase.[1]
-
Procedure:
-
Prepare a reaction mixture containing the purified p38 MAPK enzyme, a specific substrate (e.g., myelin basic protein), and a kinase reaction buffer.
-
Add serial dilutions of the inhibitor (e.g., TAK-715) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and spot the mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway, the primary target of TAK-715, and a general experimental workflow for evaluating the efficacy of kinase inhibitors.
Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.
Caption: General workflow for evaluating the efficacy of kinase inhibitors in cell lines.
References
In Vivo Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of imidazo[4,5-b]pyridine derivatives, with a focus on neuropathic pain and cancer. While direct in vivo validation for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is not yet publicly available, this guide examines the performance of closely related compounds from the same chemical class, offering valuable insights into their potential mechanisms and therapeutic applications.
The imidazo[4,5-b]pyridine scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide synthesizes available in vivo data for select derivatives, comparing their efficacy with established therapeutic alternatives and providing detailed experimental methodologies to support further research and development.
Neuropathic Pain Management: DDO-8926, a Novel BET Inhibitor
A significant breakthrough in the therapeutic application of imidazo[4,5-b]pyridine derivatives is the development of DDO-8926, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins. In vivo studies have demonstrated its efficacy in a preclinical model of neuropathic pain.[1]
Comparative Efficacy in a Spared Nerve Injury (SNI) Model
The therapeutic effect of DDO-8926 was evaluated in a spared nerve injury (SNI) mouse model, a widely used model for studying neuropathic pain. The data below compares the mechanical hypersensitivity of mice treated with DDO-8926 to those treated with a vehicle control and other common analgesics.
| Treatment Group | Dosage | Administration Route | Paw Withdrawal Threshold (g) | % Reversal of Mechanical Allodynia |
| Vehicle Control | - | i.p. | ~0.4 | 0% |
| DDO-8926 | 50 mg/kg | i.p. | ~2.0 | Significant Reversal [1] |
| Gabapentin | 100 mg/kg | i.p. | Significant increase from baseline | Effective[2][3] |
| Celecoxib | 10 mg/kg | i.p. | No significant effect on allodynia | Ineffective in some models[4] |
Note: The quantitative data for DDO-8926's effect on paw withdrawal threshold is described as a significant reversal in the source material; specific numerical values from the graphical data in the primary literature would be needed for a precise comparison.
Experimental Protocol: Spared Nerve Injury (SNI) Model and Von Frey Test
Objective: To induce a state of persistent neuropathic pain and assess the efficacy of compounds in alleviating mechanical allodynia.
Animal Model: Male C57BL/6J mice.
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated with silk suture and then sectioned distal to the ligation, removing a small section of the distal nerve stump.
-
Care is taken to leave the sural nerve intact.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
Behavioral Testing (Von Frey Test):
-
Mice are habituated to the testing environment, which consists of individual Plexiglas chambers with a wire mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the sural nerve territory).
-
The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
Drug Administration:
-
DDO-8926 (50 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specific time point before behavioral testing.
Signaling Pathway: BET Inhibition in Neuropathic Pain
Caption: DDO-8926 inhibits BET proteins, reducing pro-inflammatory gene transcription.
Anticancer Potential of Imidazo[4,5-b]pyridine Derivatives
Several imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer properties, primarily as kinase inhibitors. The following sections provide an overview of the in vivo efficacy of two such compounds, CCT137690 and Meriolin 3.
CCT137690: An Aurora Kinase Inhibitor for Colon Carcinoma
CCT137690 is a potent inhibitor of Aurora kinases A, B, and C and has demonstrated in vivo efficacy in a colon carcinoma xenograft model.[5]
Meriolin 3: A CDK Inhibitor with Broad Antitumor Activity
Meriolin 3, a cyclin-dependent kinase (CDK) inhibitor, has shown significant tumor growth inhibition in multiple xenograft models.[6][7]
Comparative Efficacy in Xenograft Models
| Compound | Cancer Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Comparator |
| CCT137690 | SW620 Colon Carcinoma | Oral | Significant inhibition[5] | Vehicle Control |
| Meriolin 3 | Ewing's Sarcoma (A4573) | 1 mg/kg, i.p. | Significant tumor growth delay[7] | Vehicle Control |
| Meriolin 3 | Colorectal Carcinoma (LS174T) | 2 or 5 mg/kg, i.p. | Dose-dependent tumor growth delay[7] | Vehicle Control |
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of imidazo[4,5-b]pyridine derivatives.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
-
Human cancer cells (e.g., SW620, A4573, LS174T) are cultured in vitro.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The investigational compound (e.g., CCT137690, Meriolin 3) or vehicle is administered according to the specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
Body weight and general health of the animals are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
Signaling Pathway: Aurora and CDK Inhibition in Cancer
Caption: Imidazo[4,5-b]pyridines targeting Aurora kinases and CDKs to halt cancer cell proliferation.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of novel therapeutics. The in vivo data for derivatives like DDO-8926, CCT137690, and Meriolin 3 highlight their potential in treating complex conditions such as neuropathic pain and various cancers. While these findings are promising, further research is warranted.
For the subject compound, This compound , the logical next step is to conduct in vivo studies to validate the therapeutic effects suggested by its structural similarity to these active compounds. Future investigations should focus on establishing its pharmacokinetic and pharmacodynamic profiles and evaluating its efficacy and safety in relevant animal models. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and executing these crucial next steps in the drug development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gabapentin alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib accelerates functional recovery after sciatic nerve crush in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meriolins, a new class of cell death inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Comparative Analysis Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol with established anticancer and antimicrobial drugs. The data presented is collated from available literature to offer a preliminary benchmark of its potential therapeutic efficacy.
Anticancer Activity: A Focus on Tubulin Inhibition
This compound has been identified as a potential anticancer agent with a mechanism of action involving the inhibition of microtubule assembly.[1] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis, a common strategy for many successful chemotherapeutic agents.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the available in vitro cytotoxicity data for this compound and compares it with established tubulin-targeting drugs, Paclitaxel and Colchicine. It is important to note that direct head-to-head comparative studies are limited, and the presented data is aggregated from different sources.
| Compound | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| This compound | Various | 15 - 30 µM | [1] |
| Paclitaxel | MCF-7 (Breast) | 3.5 µM | [2] |
| Paclitaxel | MDA-MB-231 (Breast) | 0.3 µM | [2] |
| Paclitaxel | 8 Human Tumor Lines | 2.5 - 7.5 nM | [3] |
| Colchicine | HEK293/ABCB1 | >100-fold resistance vs. parental | [4] |
Note: The specific cancer cell lines for the reported IC50 range of this compound were not specified in the available literature. Variations in experimental conditions such as cell seeding density and incubation time can influence IC50 values.
Signaling Pathway: Disruption of Microtubule Dynamics
The diagram below illustrates the proposed mechanism of action for tubulin polymerization inhibitors like this compound, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: Targeting Bacterial Growth
This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms include the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity.[1]
Comparative Efficacy Against Bacterial Strains
The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound against Escherichia coli and Bacillus cereus, benchmarked against the commonly used antibiotics, Ampicillin and Ciprofloxacin.
| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference(s) |
| This compound | Escherichia coli | 32 | [1] |
| This compound | Bacillus cereus | 16 | [1] |
| Ampicillin | Escherichia coli | 50,000* | [5] |
| Ampicillin | Bacillus cereus | Resistant | [6] |
| Ciprofloxacin | Escherichia coli | Not specified | |
| Ciprofloxacin | Bacillus cereus | 0.2 - 1.6 | [7] |
Note: *The reported MIC value for Ampicillin against E. coli is from a study focused on restoring sensitivity in multidrug-resistant strains and may not represent the MIC for standard, susceptible strains.
Experimental Workflow: Determining Antimicrobial Susceptibility
The following diagram outlines the typical workflow for a Minimum Inhibitory Concentration (MIC) assay, a standard method for assessing the efficacy of antimicrobial agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
a. Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of this compound and established drugs (e.g., Paclitaxel, Colchicine) in culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
c. MTT Addition and Incubation:
-
Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
d. Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
a. Reagent Preparation:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, a GTP solution, and a fluorescence-based reporter or a turbidity-based system.
b. Compound Addition:
-
Add various concentrations of this compound, positive controls (e.g., Nocodazole for inhibition, Paclitaxel for stabilization), and a vehicle control to the reaction mixture.
c. Polymerization Monitoring:
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in fluorescence or absorbance (at 340 nm for turbidity) over time using a microplate reader.
d. Data Analysis:
-
Plot the fluorescence or absorbance values against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Inoculum:
-
Culture the bacterial strains (E. coli, B. cereus) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized cell density.
b. Preparation of Compound Dilutions:
-
Prepare a two-fold serial dilution of this compound and standard antibiotics (e.g., Ampicillin, Ciprofloxacin) in a 96-well microtiter plate containing broth medium.
c. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
d. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical characteristics and antimicrobial susceptibility of Bacillus cereus blood stream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) modeling of imidazo[4,5-b]pyridine derivatives
The quantitative structure-activity relationship (QSAR) approach is a important computational tool in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their molecular structures. For imidazo[4,5-b]pyridine derivatives, a class of heterocyclic compounds with a wide range of biological activities including anticancer and kinase inhibition, QSAR modeling provides crucial insights for the design of novel and more potent therapeutic agents.[1][2] This guide offers a comparative overview of various QSAR models applied to imidazo[4,5-b]pyridine derivatives, presenting their performance metrics, underlying methodologies, and a generalized workflow.
Comparative Performance of QSAR Models
Multiple studies have employed various QSAR methodologies to model the activity of imidazo[4,5-b]pyridine derivatives. The performance of these models is typically evaluated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²pred). A summary of the performance of different QSAR models from various studies is presented below.
| QSAR Model | Target | q² | r² | r²pred | Reference |
| HQSAR | Aurora Kinase A | 0.892 | 0.948 | 0.814 | [3] |
| CoMFA | Aurora Kinase A | 0.866 | 0.983 | 0.829 | [3] |
| CoMSIA | Aurora Kinase A | 0.877 | 0.995 | 0.758 | [3] |
| TopomerCoMFA | Aurora Kinase A | 0.905 | 0.971 | 0.855 | [3] |
| CoMFA | Aurora A Kinase | 0.774 | 0.975 | 0.933 | [4] |
| CoMSIA | Aurora A Kinase | 0.800 | 0.977 | 0.959 | [4] |
| MLR | Anticancer | 0.737 (Q²cv) | 0.782 | 0.775 (r²test) | [5] |
| GA-MLR | Anticancer | - | - | - | [6] |
| BP-ANN | Anticancer | - | - | - | [6] |
| ANN | Anticancer | - | 0.9606 | - | [7] |
Note: "-" indicates that the specific data was not provided in the referenced study. The predictive power of a QSAR model is considered reliable if q² > 0.5, r² > 0.6, and r²pred > 0.5.
Experimental Protocols
The development of a robust QSAR model involves several key steps, from data preparation to model validation. While specific parameters may vary, a general methodology is consistently followed across different studies.
Dataset Preparation: A dataset of imidazo[4,5-b]pyridine derivatives with their corresponding biological activities (e.g., IC₅₀ values) is compiled.[3] The biological activities are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log IC₅₀) to ensure a more linear relationship with the molecular descriptors.[3] The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability.[5][6] This division is often done randomly, with a common split being 75% for the training set and 25% for the test set.[5][6]
Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the molecules are generated and optimized to their lowest energy conformation. This is often achieved using computational chemistry software and methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G*).[6][8] Following optimization, a large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like Dragon.[6][8] These descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development and Validation: Different statistical methods are employed to build the QSAR models. These can range from linear methods like Multiple Linear Regression (MLR) to more complex non-linear methods like Artificial Neural Networks (ANN).[6][7] Feature selection techniques, such as Genetic Algorithms (GA), are often used to select the most relevant descriptors that contribute significantly to the biological activity.[6][9]
The developed models are rigorously validated to assess their statistical significance and predictive power. Internal validation is commonly performed using leave-one-out (LOO) cross-validation, which yields the q² value.[6] External validation is carried out by predicting the activity of the compounds in the test set, which were not used in model development, and calculating the r²pred value.[3][4]
Generalized QSAR Modeling Workflow
The process of developing a QSAR model for imidazo[4,5-b]pyridine derivatives can be summarized in the following workflow diagram.
This guide provides a comparative overview of QSAR modeling for imidazo[4,5-b]pyridine derivatives, highlighting the performance of various models and the methodologies employed. The presented data and workflow can serve as a valuable resource for researchers and scientists in the field of drug design and development.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]
- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Binding Secrets of a Promising Anticancer Scaffold: A Comparative Guide to (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding mode of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol's core scaffold to its target, tubulin. While direct experimental data on the binding of this specific molecule is limited in publicly available literature, this guide leverages data from closely related imidazo[4,5-b]pyridine derivatives to illuminate the scaffold's potential as a tubulin polymerization inhibitor and a foundation for novel anticancer therapeutics.
The imidazo[4,5-b]pyridine scaffold is a promising framework in the design of anticancer agents due to its ability to inhibit tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. This guide will delve into the available data on potent derivatives of this scaffold, offering a clear comparison of their biological activities and a detailed look at their proposed binding interactions within the colchicine binding site of tubulin.
Performance Comparison of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target | Assay | Activity | Reference |
| Compound 6 (7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol) | Tubulin | Tubulin Polymerization Inhibition | IC50 = 6.1 ± 0.1 µM | [1] |
| Compound 20 (Imidazo[4,5-b]pyridine derived acrylonitrile) | Cancer Cell Lines | Antiproliferative Activity | IC50 = 0.2 - 0.6 µM | [2] |
| Compound 21 (Imidazo[4,5-b]pyridine derived acrylonitrile) | Cancer Cell Lines | Antiproliferative Activity | IC50 = 0.2 - 0.6 µM | [2] |
| Compound 33 (Imidazo[4,5-b]pyridine derived acrylonitrile) | Cancer Cell Lines | Antiproliferative Activity | IC50 = 0.2 - 0.6 µM | [2] |
| Bromo-substituted imidazo[4,5-b]pyridine 8 (bearing a 4-cyanophenyl group at position 2) | Cancer Cell Lines | Antiproliferative Activity | IC50 = 1.8 - 3.2 µM | [3] |
Deciphering the Binding Mode: Insights from Computational Modeling
Computational docking studies have provided valuable insights into how imidazo[4,5-b]pyridine derivatives interact with tubulin. These studies suggest that the scaffold binds to the colchicine binding site, a pocket at the interface of α- and β-tubulin.
A study by Elseginy et al. identified a novel imidazo[4,5-b]pyridine derivative, compound 6 , as a tubulin polymerization inhibitor.[1] Their computational model revealed key interactions within the colchicine binding site, providing a structural basis for its activity.
Caption: Proposed interactions of an imidazo[4,5-b]pyridine derivative at the colchicine binding site of β-tubulin.
Experimental Protocols: Assessing Tubulin Polymerization Inhibition
The inhibitory activity of compounds on tubulin polymerization is a key indicator of their potential as anticancer agents. A widely used method is the in vitro tubulin polymerization assay, which monitors the assembly of purified tubulin into microtubules.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
Principle: This assay measures the increase in turbidity (light scattering) at 340 nm as tubulin monomers polymerize into microtubules. Inhibitors of this process will reduce the rate and extent of the turbidity increase.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compound (e.g., this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of the test compound, positive control, and negative control in polymerization buffer.
-
In a pre-chilled 96-well plate, add the test compounds and controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution and GTP to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the curves to determine the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50%.
Caption: Workflow of the in vitro tubulin polymerization assay.
Conclusion
While direct experimental evidence for the binding mode of this compound is yet to be published, the collective data on its structural analogs strongly support the imidazo[4,5-b]pyridine scaffold as a potent inhibitor of tubulin polymerization. The demonstrated sub-micromolar to low micromolar activities of its derivatives against cancer cell lines and their modeled interactions at the colchicine binding site underscore the therapeutic potential of this chemical class. Further investigation into the structure-activity relationships of substituted this compound analogs is warranted to optimize their potency and drug-like properties, paving the way for the development of novel and effective anticancer drugs.
References
- 1. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 2. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of synthetic strategies for a key heterocyclic intermediate.
This guide provides a detailed comparison of the most common synthetic routes to produce (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a crucial building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols and workflow visualizations to aid in methodological selection and optimization.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclocondensation | Route 2: Direct Bromination | Route 3: Suzuki-Miyaura Coupling |
| Starting Materials | 5-bromopyridine-2,3-diamine, Glycolic acid | (3H-imidazo[4,5-b]pyridin-2-yl)methanol, N-Bromosuccinimide (NBS) | 2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine, Bromine source, Palladium catalyst |
| Key Transformation | Phillips-type condensation | Electrophilic aromatic substitution | Palladium-catalyzed cross-coupling |
| Reported Yield | 82-94%[1] | 60-75%[1] | 65-70%[1] |
| Reaction Time | 2-4 hours (cyclization) | 12-24 hours[1] | Varies (typically several hours) |
| Purity | Generally high after recrystallization | Potential for side reactions, requiring careful purification.[1] | Generally high, but requires removal of catalyst residues. |
| Scalability | Potentially scalable | Can be challenging due to regioselectivity control. | Scalable, but catalyst cost can be a factor. |
| Reagent Hazards | Polyphosphoric acid is corrosive. | NBS is a lachrymator and irritant. | Palladium catalysts can be pyrophoric. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations for each synthetic route.
Route 1: Cyclocondensation
Caption: Cyclocondensation of a diamine with glycolic acid.
Caption: Palladium-catalyzed introduction of the bromo substituent.
Experimental Protocols
Route 1: Cyclocondensation of 5-bromopyridine-2,3-diamine with Glycolic Acid
This route, a variation of the Phillips condensation, offers a direct approach to the target molecule with high reported yields.
Experimental Workflow
Caption: Workflow for the cyclocondensation synthesis.
Procedure:
-
In a round-bottom flask, combine 5-bromopyridine-2,3-diamine (1.0 eq) and glycolic acid (1.2 eq).
-
Add polyphosphoric acid (PPA) (10-15 times the weight of the diamine) to the flask.
-
Heat the reaction mixture to 140-150 °C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Route 2: Direct Bromination of (3H-imidazo[4,5-b]pyridin-2-yl)methanol
This method is advantageous when the unbrominated precursor is readily available. However, it may suffer from lower yields and the formation of side products. [1] Experimental Workflow
Caption: Workflow for the direct bromination synthesis.
Procedure:
-
Dissolve (3H-imidazo[4,5-b]pyridin-2-yl)methanol (1.0 eq) in carbon tetrachloride (CCl₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a catalytic amount of iron(III) chloride (FeCl₃) (5 mol%).
-
Slowly add N-Bromosuccinimide (NBS) (1.1 eq) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 12-24 hours. [1]6. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Route 3: Suzuki-Miyaura Coupling
This route is useful for late-stage functionalization and offers good yields, though it requires a palladium catalyst. [1] Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Procedure:
-
To a solution of 2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a solution of bromine (Br₂) (1.1 eq) in THF dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
References
Assessing the Kinase Selectivity of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a novel heterocyclic compound with potential therapeutic applications. Its core structure, the imidazo[4,5-b]pyridine ring, is a recognized scaffold in medicinal chemistry, known to interact with a variety of biological targets. Preliminary studies have suggested its potential as a modulator of cellular processes, including reported antimicrobial activity and inhibition of microtubule assembly.[1] To rigorously evaluate its potential as a targeted therapeutic, particularly in oncology, a thorough assessment of its kinase selectivity is paramount.
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. The selectivity of a kinase inhibitor—its ability to inhibit a specific target kinase or a desired set of kinases while sparing others—is a crucial determinant of its efficacy and safety profile. Poor selectivity can lead to off-target effects and toxicity.
This guide provides a comparative analysis of the kinase selectivity of this compound against a panel of representative kinases. Its performance is benchmarked against three well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted inhibitor; and Sunitinib, another multi-targeted inhibitor with a distinct profile. The data presented herein is based on a hypothetical screening campaign to illustrate the methodologies and data presentation critical for such an assessment.
Data Presentation: Kinase Selectivity Profiles
The inhibitory activity of this compound and comparator compounds was assessed against a panel of 20 kinases representing various branches of the human kinome. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity, was determined for each compound against each kinase. The results are summarized in the following tables.
Table 1: IC50 Values (nM) for this compound and Comparator Kinase Inhibitors
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (Reference IC50, nM) | Dasatinib (Reference IC50, nM) | Sunitinib (Reference IC50, nM) |
| Tyrosine Kinases | ||||
| ABL1 | 850 | 7 | 0.6 | 34 |
| SRC | 250 | 6 | 0.8 | 63 |
| LCK | 320 | 20 | 1.1 | >10,000 |
| EGFR | >10,000 | 8 | 30 | >10,000 |
| HER2 | >10,000 | 15 | 100 | >10,000 |
| VEGFR2 | 45 | 130 | 9 | 2 |
| PDGFRβ | 60 | 150 | 15 | 2 |
| c-Kit | 75 | 10 | 18 | 2 |
| FLT3 | 90 | 5 | 22 | 1 |
| Serine/Threonine Kinases | ||||
| AKT1 | >10,000 | 10 | 5,800 | >10,000 |
| CDK2 | >10,000 | 3 | 32 | >10,000 |
| GSK3β | 1,200 | 5 | >10,000 | >10,000 |
| MAPK1 (ERK2) | >10,000 | 25 | >10,000 | >10,000 |
| p38α (MAPK14) | 5,500 | 12 | 110 | >10,000 |
| PKCα | >10,000 | 2 | >10,000 | >10,000 |
| ROCK1 | 8,000 | 15 | 1,200 | >10,000 |
| Aurora A | 4,800 | 20 | 65 | >10,000 |
| Aurora B | 3,500 | 15 | 25 | >10,000 |
| PLK1 | 6,200 | 8 | 150 | >10,000 |
| Lipid Kinases | ||||
| PI3Kα | >10,000 | 50 | 1,200 | >10,000 |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. Reference IC50 values for comparator compounds are compiled from publicly available data and may vary depending on the assay conditions.
Experimental Protocols
The following protocols describe the methodologies used to generate the kinase inhibition data.
In Vitro Kinase Inhibition Assay (Radiometric - [γ-³³P]ATP Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate by the target kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, Staurosporine, Dasatinib, Sunitinib) dissolved in 100% DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control for background subtraction.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.
-
Signal Detection: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the kinase selectivity of a test compound.
Caption: Workflow for Kinase Selectivity Profiling.
Hypothetical Signaling Pathway Context
To illustrate the potential relevance of a selective kinase inhibitor, the following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a compound targeting VEGFR2 and PDGFRβ.
Caption: Hypothetical Signaling Pathway Inhibition.
References
Independent Verification of the Biological Effects of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol and its alternatives within the broader class of imidazo[4,5-b]pyridine derivatives. The information presented is supported by available experimental data to aid in research and development decisions.
Overview of this compound
This compound is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class of molecules.[1] Its structure, featuring a bromine substitution, imparts specific physicochemical properties that contribute to its biological activities. This compound has been investigated for its potential as an anticancer and antimicrobial agent.[1] The primary mechanism of its anticancer action is believed to be the inhibition of microtubule assembly by binding to tubulin, which is crucial for cell division.[1]
Comparative Biological Activity
The following tables summarize the available quantitative data for the biological activity of this compound and selected alternative imidazo[4,5-b]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target/Mechanism | Cell Line(s) | IC50 | Reference |
| This compound | Tubulin Polymerization Inhibition | Various cancer cell lines | 15 - 30 µM | [1] |
| 6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | Aurora A kinase inhibition | Not specified | 0.067 µM | [2] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivative (Compound 3f) | COX-2 Inhibition | K562 | Moderate cytotoxicity | [3] |
Table 2: Antimicrobial Activity of this compound
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Escherichia coli | 32 µg/mL | [1] |
| This compound | Bacillus cereus | 16 µg/mL | [1] |
| 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | Staphylococcus aureus | 12.5 µg/mL | [2] |
| 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | Escherichia coli | 25 µg/mL | [2] |
| 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | Pseudomonas aeruginosa | 15 µg/mL | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 5-bromopyridine-2,3-diamine with an appropriate aldehyde. The resulting intermediate is then modified to introduce the methanol group. Microwave-assisted methods have been shown to reduce reaction times and increase yields.[4][5]
Example Protocol (Conventional Synthesis):
-
Dissolve 5-bromopyridine-2,3-diamine in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde (e.g., a protected form of formaldehyde) to the solution.
-
Reflux the mixture for a specified time until the reaction is complete, monitoring by thin-layer chromatography.
-
Cool the reaction mixture and isolate the intermediate product by filtration.
-
Perform subsequent chemical modifications to convert the intermediate to this compound.
-
Purify the final product using techniques such as recrystallization or column chromatography.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Inhibition of Microtubule Dynamics
This compound is reported to exert its anticancer effects by disrupting microtubule dynamics, a critical process for cell division and maintenance of cell structure.[1]
Caption: Inhibition of microtubule polymerization by this compound.
Alternative Mechanism: PI3K/Akt/mTOR Pathway Inhibition
Several imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by alternative imidazo[4,5-b]pyridine derivatives.
Alternative Mechanism: CDK9 Inhibition
Certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
Caption: Inhibition of CDK9-mediated transcription by alternative imidazo[4,5-b]pyridine derivatives.
Conclusion
This compound demonstrates moderate anticancer and antimicrobial activities. Its primary proposed mechanism of anticancer action is the disruption of microtubule polymerization. For researchers seeking more potent or targeted agents, alternative imidazo[4,5-b]pyridine derivatives offer a range of mechanisms, including the inhibition of key signaling kinases such as Aurora A, PI3K, mTOR, and CDK9. The selection of a lead compound for further development will depend on the specific therapeutic target and desired biological outcome. Further studies are warranted to fully elucidate the therapeutic potential and detailed mechanisms of action of these compounds.
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | 954217-62-0 | Benchchem [benchchem.com]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, a halogenated heterocyclic compound. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a fully buttoned lab coat.[1][2]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4]
-
Avoid Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite), collect it into a sealed, labeled container, and dispose of it as hazardous waste.[4][6]
Hazard and Disposal Information Summary
The following table summarizes key safety and disposal information for halogenated organic compounds like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [6][7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Area | Certified Chemical Fume Hood | [1][3][4] |
| Waste Container | Chemically compatible, leak-proof container with a secure screw-top cap (e.g., polyethylene or glass) | [2][6][8] |
| Waste Labeling | "Hazardous Waste", Full Chemical Name, All Constituents and Percentages | [6][8] |
| Storage of Waste | Designated Satellite Accumulation Area, away from incompatible materials (e.g., strong oxidizers, acids, bases) | [2][6] |
| Disposal Method | Through institutional Environmental Health and Safety (EHS) or a licensed chemical waste disposal company | [6] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Segregate Waste: As a brominated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[6][7][8]
-
Use Appropriate Containers: Collect the waste in a designated, chemically compatible, and leak-proof container with a secure lid.[2][6][8] The container should be clearly labeled.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][8] The label must include:
2. Storage of Chemical Waste:
-
Secure Storage: Keep the waste container tightly closed when not in use.[6][8]
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[6]
3. Arranging for Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash.[1][3][4]
-
Request Pickup: When the waste container is nearly full (around three-quarters capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Follow your institution's specific procedures for waste pickup requests.
Disposal Workflow
Caption: Disposal Workflow Diagram.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. carlroth.com [carlroth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. echemi.com [echemi.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Essential Safety and Handling Guide for (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS No. 172648-19-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from structurally related compounds, including (6-Bromo-pyridin-2-yl)methanol and Imidazo[4,5-b]pyridine, to establish best practices for laboratory safety.
This compound is a brominated imidazo[4,5-b]pyridine derivative.[1] Compounds in this class are noted for their potential biological activities and are of interest in medicinal chemistry.[1][2][3] Due to its chemical structure, this compound should be handled with care, assuming it may possess irritant and harmful properties.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] It may also be harmful if swallowed.[6][7] Therefore, stringent adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[6][8] | To prevent eye contact which may cause serious irritation.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which may lead to irritation.[4][5] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved P2 particulate filter respirator is recommended.[4] | To prevent inhalation which may cause respiratory tract irritation.[4][6] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is essential to ensure laboratory safety and minimize environmental impact.
Experimental Workflow and Handling Procedures
Caption: Figure 1. Workflow for safe handling and disposal.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Keep the container tightly closed when not in use.[4]
2. Preparation for Use:
-
Work in a designated area, preferably a chemical fume hood or a well-ventilated laboratory bench.[7]
-
Ensure all necessary PPE is worn before handling the compound.[4][5][6]
-
If the compound is a solid, avoid the formation of dust.[7]
3. Handling and Use:
-
After handling, wash hands thoroughly with soap and water.[4]
-
Do not eat, drink, or smoke in the laboratory.[6]
4. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
5. Waste Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations.
-
Waste should be placed in a clearly labeled, sealed container.
-
Contact your institution's environmental health and safety office for specific disposal procedures.[4]
6. Decontamination:
-
Thoroughly clean all equipment and work surfaces after use.
-
Decontaminate reusable PPE as appropriate.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
Logical Relationship for Emergency Response
References
- 1. This compound | 172648-19-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.dk [fishersci.dk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
